Product packaging for Lithium manganese nickel oxide(Cat. No.:CAS No. 12031-75-3)

Lithium manganese nickel oxide

Cat. No.: B599811
CAS No.: 12031-75-3
M. Wt: 321.138
InChI Key: SSPZCSWCMSTDHK-UHFFFAOYSA-N
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Description

Significance of Lithium Manganese Nickel Oxide in Next-Generation Energy Storage

This compound (LiNi₀.₅Mn₁.₅O₄ or LMNO) is emerging as a highly promising cathode material for the next generation of high-performance lithium-ion batteries. rsc.org Its significance stems from a unique combination of attributes that address the increasing demand for higher energy density, lower cost, and enhanced safety. A key advantage of LMNO is its high operating voltage, which is approximately 4.7 V versus Li/Li⁺. nih.govmdpi.com This high voltage platform allows for a substantial increase in energy density, calculated at around 650 Wh kg⁻¹, surpassing many conventional cathode materials like LiCoO₂, LiMn₂O₄, and LiFePO₄. rsc.orgnih.govmdpi.com

The material's spinel crystal structure provides a three-dimensional framework for rapid lithium-ion diffusion, which is essential for high power capability. nih.gov Furthermore, LMNO is a cobalt-free material, which offers significant cost and environmental benefits, as cobalt is expensive, toxic, and raises supply chain concerns. osti.govwiley.comuow.edu.au The inherent structural stability of the spinel lattice, combined with the presence of nickel, contributes to its potential for a long cycle life, a critical factor for applications such as electric vehicles and large-scale grid storage. acs.org These properties position LMNO as a compelling candidate to replace current commercial cathodes, pushing the boundaries for the next wave of energy storage technologies. uow.edu.auresearchgate.net

Historical Context and Evolution of Manganese-Based Spinel Cathodes

The development of manganese-based spinel cathodes dates back to the early 1980s with the discovery of LiMn₂O₄'s ability to act as an insertion electrode by the Goodenough group. osti.govmit.edu Synthesized by heating lithium carbonate and manganese oxide, LiMn₂O₄ was identified as a promising cathode due to its three-dimensional structure that facilitates lithium-ion diffusion, low cost, and environmental friendliness. osti.govmit.educhalcogen.ro Its theoretical specific capacity is 148 mAh/g, with practical capacities reaching around 120 mAh/g. chalcogen.ro

However, the widespread commercial use of LiMn₂O₄ has been hindered by significant challenges. mit.edu A primary issue is the presence of Mn³⁺ ions, which induces a cooperative Jahn-Teller distortion. mdpi.comaps.orgnjust.edu.cn This distortion, which involves the elongation of Mn-O bonds, leads to structural instability, severe capacity fading, and voltage decay during cycling, particularly at elevated temperatures. njust.edu.cnresearchgate.net Another major drawback is the dissolution of manganese into the electrolyte, which further degrades battery performance. mdpi.comnih.gov

To overcome these limitations, researchers began modifying the LiMn₂O₄ structure. The key evolutionary step was the partial substitution of manganese with nickel, leading to the development of the high-voltage spinel, LiNi₀.₅Mn₁.₅O₄. github.io This substitution was designed to reduce the concentration of the problematic Mn³⁺ ions, thereby suppressing the Jahn-Teller distortion and stabilizing the crystal structure. researchgate.net The introduction of nickel also significantly raised the operating voltage to around 4.7 V, boosting the material's energy density and establishing LMNO as a next-generation cathode material. osti.govresearchgate.net

Current Challenges and Research Imperatives for this compound Optimization

Despite its high potential, the commercialization of LiNi₀.₅Mn₁.₅O₄ is impeded by several critical challenges, primarily related to its high operating voltage. researchgate.netresearchgate.net The ~4.7 V potential exceeds the electrochemical stability window of conventional carbonate-based liquid electrolytes, leading to continuous electrolyte decomposition at the cathode surface. nih.govosti.govacs.orgacs.org This parasitic reaction forms a resistive layer known as the cathode-electrolyte interphase (CEI), which increases internal impedance and hinders lithium-ion transport, causing capacity to fade. nih.govacs.org

Another significant issue is the dissolution of the transition metals (manganese and to a lesser extent, nickel) into the electrolyte, a problem exacerbated by the high voltage and the presence of acidic species like hydrofluoric acid (HF) that form from electrolyte salt decomposition. acs.orgwiley.comnih.gov The dissolved metal ions can migrate to and deposit on the anode, disrupting the solid electrolyte interphase (SEI) there and leading to further performance degradation and irreversible capacity loss. osti.govnih.govtandfonline.com These interfacial instability issues are the main culprits behind the poor long-term cycling performance of LMNO-based cells. researchgate.netacs.orgresearchgate.net

To address these challenges, research is focused on several key strategies:

Surface Modification/Coating: Applying a thin, stable coating of an inert material onto the LMNO particle surface is a primary strategy. mdpi.com These coatings act as a physical barrier, protecting the active material from direct contact with the electrolyte, thereby suppressing side reactions and transition metal dissolution. echemmat.comresearchgate.net Materials like oxides (e.g., Al₂O₃, ZrO₂), phosphates (e.g., Li₃PO₄), fluorides (e.g., MgF₂), and solid-state electrolytes (e.g., LiNbO₃, LALZO) have been investigated. mdpi.comresearchgate.netbohrium.comnih.govresearchgate.netbohrium.com

Elemental Doping: Introducing foreign ions (dopants) into the LMNO crystal lattice is another effective approach to enhance structural stability and electrochemical performance. mdpi.com Doping with various cations such as Al³⁺, Cr³⁺, Ti⁴⁺, Er³⁺, and Fe³⁺ can stabilize the spinel structure, improve electronic or ionic conductivity, and mitigate manganese dissolution. researchgate.netmdpi.comacs.orgrsc.org

Electrolyte Optimization: Developing novel electrolytes or electrolyte additives that are stable at high voltages is crucial. acs.orgdiva-portal.org This includes formulating new solvent systems, using functional additives that can form a stable protective film on the cathode, or scavenging harmful species like HF. researchgate.netwiley.com

The following tables summarize key research findings in the areas of surface coating and elemental doping for LMNO optimization.

Table 1: Research Findings on Surface Coating of LiNi₀.₅Mn₁.₅O₄

Coating Material Synthesis Method Key Findings Reference(s)
ZnAl₂O₄ Sol-gel Suppressed side reactions with the electrolyte, leading to enhanced capacity retention and thermal stability. The coated cathode retained 87% of initial capacity after a high-temperature storage test, compared to 52% for the pristine material. echemmat.com
MgF₂ Hydrothermal A 1 wt% coating stabilized the electrode/electrolyte interface, preventing side reactions and improving Li-ion diffusion. bohrium.com
LiNbO₃ Chemically Activated A novel chemically activated process created a uniform coating that enhanced reversibility and stability compared to the sol-gel method. nih.gov
Al₂O₃ Atomic Layer Deposition (ALD) An ultrathin coating (<1 nm) significantly improved coulombic efficiency, cycle retention, and rate capability while suppressing self-discharge and metal dissolution. researchgate.net
Polypyrrole (PPy) Thermal Polymerization The conductive polymer coating improved electrical conductivity and suppressed manganese dissolution, leading to 91% capacity retention after 100 cycles at 55 °C. researchgate.net

| Li₆.₂₈Al₀.₂₄La₃Zr₂O₁₂ (LALZO) | Pechini sol-gel | The solid-state electrolyte coating suppressed side reactions, increased ion conductivity, and improved rate capability and thermal stability. | bohrium.com |

Table 2: Research Findings on Elemental Doping of LiNi₀.₅Mn₁.₅O₄

Dopant Element(s) Synthesis Method Key Findings Reference(s)
PO₄³⁻ / Fe³⁺ (Co-doping) Coprecipitation-hydrothermal The co-doping strategy improved structural and electrochemical stability. The LiNi₀.₅Mn₁.₄₅Fe₀.₀₃P₀.₀₂O₄ sample showed the best cycling stability. mdpi.com
Ti⁴⁺ Not Specified Ti-doping improved the cyclic performance, especially for the lower voltage plateau (2.7 V). The LiNi₀.₅Mn₁.₀Ti₀.₅O₄ sample retained 79.8% of its capacity in the 3.0-2.5 V range after 100 cycles, versus 24.5% for the undoped sample. researchgate.net
Er³⁺ Citric acid-assisted sol-gel Er-doping resulted in a more regular octahedral morphology and enhanced cycling stability, with 92.9% capacity retention after 100 cycles at 0.5C. mdpi.com
Ti⁴⁺ (Surface Doping) Hydrolysis-condensation Surface doping with Ti followed by annealing at 500 °C created a Ti-rich surface that suppressed Ni and Mn dissolution, improving cyclic stability and rate performance. nih.govrsc.org

| Al³⁺ | Spray drying | Al-doping combined with a spray drying synthesis method yielded a material with 94.4% capacity retention after 200 cycles at 1C. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2Mn2Ni2O5 B599811 Lithium manganese nickel oxide CAS No. 12031-75-3

Properties

IUPAC Name

dilithium;manganese(2+);nickel(2+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZCSWCMSTDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li2Mn2Ni2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12031-75-3
Record name dilithium trimanganese nickel octoxide
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Synthesis Methodologies for Controlled Material Architectures

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely used method for producing LMNO powders on an industrial scale due to its simplicity and scalability. This method generally involves the intimate mixing of precursor materials followed by high-temperature heat treatment.

High-Temperature Calcination Processes

High-temperature calcination is the cornerstone of the solid-state synthesis of LMNO. This process involves heating a mixture of precursor salts (often carbonates or hydroxides of lithium, manganese, and nickel) at elevated temperatures, typically in an oxidizing atmosphere like air or pure oxygen. The temperature and duration of calcination are critical parameters that significantly influence the final product's characteristics.

The calcination process can be a single-step or a multi-step procedure. researchgate.net A two-step calcination process is often employed, with an initial lower-temperature step to decompose the precursors and a subsequent higher-temperature step to facilitate the formation of the desired crystalline phase. mdpi.com For instance, a common approach involves an initial heating at around 500°C, followed by a longer treatment at temperatures ranging from 750°C to 950°C. mdpi.com

The choice of calcination temperature has a profound impact on the material's properties. Higher calcination temperatures (e.g., ≥800 °C) can lead to a rapid increase in the size of the primary particles. osti.gov While this can enhance crystallinity, excessively high temperatures can also result in severe micro-strain and the formation of micro-cracks upon repeated cycling, which is detrimental to the battery's lifespan. osti.gov Conversely, an optimized calcination temperature, for example between 750–775 °C for a specific nickel-rich composition, can yield primary particles of an optimal size (100–300 nm) leading to high discharge capacity and excellent rate capability. osti.gov One study found that for LiNi₀.₅Co₀.₂Mn₀.₃O₂, a calcination temperature of 850°C resulted in the lowest amount of cation mixing and the best electrochemical performance. researchgate.net

Calcination Temperature (°C)Effect on Particle SizeImpact on Electrochemical Performance
Low (e.g., < 750)Smaller primary particlesMay result in incomplete crystallization and lower capacity.
Optimal (e.g., 750-850)Optimized primary particle size (e.g., 100-300 nm)High discharge capacity, good cycling stability, and excellent rate capability. researchgate.netosti.gov
High (e.g., > 850)Rapid increase in primary particle sizeCan lead to micro-cracks, poor cycling stability, and inferior rate capability. osti.gov

Impact of Precursors and Stoichiometry on Phase Formation

The selection of precursors and the precise control of their stoichiometric ratios are fundamental to obtaining the desired phase and composition of LMNO. Commonly used precursors include carbonates, hydroxides, nitrates, and oxalates of the constituent metals. hgxx.orgacs.org The morphology of the final LMNO product can often be inherited from the solid precursors. nih.gov

The lithium source is a crucial component. Lithium carbonate (Li₂CO₃) and lithium hydroxide (B78521) (LiOH) are the most common choices. researchgate.net Research has shown that for certain compositions like Li[Ni₀.₅Co₀.₂Mn₀.₃]O₂, Li₂CO₃ is considered a more suitable lithium source. researchgate.net The melting point of the lithium precursor can also influence the reaction; for instance, a eutectic mixture of LiOH and lithium nitrate (B79036) (LiNO₃) with a melting point below 200°C can facilitate faster and more sufficient lithium diffusion compared to conventional LiOH, which melts at a much higher temperature. nih.govfrontiersin.org

Maintaining the correct stoichiometry is critical for achieving a pure-phase LMNO with the desired electrochemical properties. A slight excess of the lithium salt, typically in the range of 2-5%, is often added to the precursor mixture. researchgate.net This is to compensate for the potential loss of lithium through volatilization at high calcination temperatures. researchgate.net Insufficient lithium can lead to the formation of impurity phases and cation mixing, where nickel ions occupy lithium sites in the crystal lattice, impeding lithium-ion diffusion and degrading performance. annexpublishers.com Conversely, an excessive amount of lithium can also be detrimental.

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer better control over particle size, morphology, and homogeneity at a molecular level compared to solid-state reactions. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction to form a precursor, which is then calcined at a relatively lower temperature.

Co-precipitation Methods and Parameter Control

Co-precipitation is a versatile technique for synthesizing LMNO precursors with controlled morphology and composition. This method involves dissolving metal salts (sulfates or nitrates) in a solvent and then adding a precipitating agent (such as sodium hydroxide or ammonium (B1175870) hydroxide) and a chelating agent to precipitate a mixed-metal hydroxide or carbonate precursor. researchgate.netwhiterose.ac.uk The resulting precursor is then filtered, washed, dried, and calcined with a lithium salt to obtain the final LMNO product. researchgate.net

Strict control over several parameters is essential to tailor the morphology of the secondary particles. researchgate.net These parameters include:

pH: The pH of the solution significantly affects the morphology, stoichiometry, and crystallographic structure of the precursor. researchgate.net For some systems, a pH of around 8 has been found to yield optimal electrochemical performance. researchgate.net

Temperature: A constant temperature, often around 60°C, is maintained in a stirred tank reactor. researchgate.net

Atmosphere: An inert atmosphere is typically used to prevent the oxidation of Ni²⁺ ions, which is particularly important for nickel-rich compositions. researchgate.net

Stirring Rate: The stirring rate influences the particle size distribution and morphology.

Reaction Time: The duration of the precipitation reaction affects the growth and agglomeration of the precursor particles.

Different precipitating agents can be used, leading to variations in the precursor and final material. Common methods include hydroxide, carbonate, and oxalate (B1200264) co-precipitation. researchgate.net For example, a modified oxalate co-precipitation method has been successfully used to synthesize spinel LiNi₀.₅Mn₁.₅O₄. researchgate.net

ParameterEffect on Precursor and Final Material
pH Affects morphology, stoichiometry, and crystal structure. researchgate.net
Temperature Influences particle growth and morphology. researchgate.net
Atmosphere Prevents oxidation of transition metal ions. researchgate.net
Stirring Rate Controls particle size distribution. researchgate.net
Precipitating Agent Determines the type of precursor (hydroxide, carbonate, oxalate). researchgate.net

Sol-Gel Synthesis utilizing Chelating Agents

The sol-gel method is another prominent solution-based technique that allows for the synthesis of homogeneous, nano-sized LMNO particles at lower temperatures than solid-state reactions. mdpi.com This process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid-like network).

A key aspect of the sol-gel synthesis of LMNO is the use of chelating agents. These are organic molecules that can form stable complexes with the metal cations, ensuring their uniform distribution throughout the solution. This molecular-level mixing is crucial for forming a homogeneous final product. Common chelating agents include:

Citric acid: This is a widely used chelating agent that forms stable complexes with transition metal ions. mdpi.commdpi.com

DL-lactic acid: This has also been employed as a chelating agent, with the pH during the chelation process influencing the properties of the final material. mdpi.com

Myristic acid: This has been used as a chelating agent in the synthesis of doped LiMn₂O₄. scirp.orgresearchgate.net

Glycerol (B35011) and Cornstarch: An innovative sol-gel technique has utilized glycerol as both a solvent and reagent, with cornstarch acting as a gelling agent. mdpi.com

The pH of the solution is a critical parameter that needs to be controlled during the chelation process. For instance, in a synthesis using DL-lactic acid, different pH values (5.5, 7.0, and 8.5) resulted in distinct sample characteristics. mdpi.com

Hydrothermal and Solvothermal Routes

Hydrothermal and solvothermal methods are carried out in a sealed vessel, such as an autoclave, where the reaction takes place in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at elevated temperatures and pressures. acs.orgtycorun.com These conditions facilitate the dissolution and recrystallization of materials, allowing for the synthesis of well-crystallized LMNO powders with controlled morphologies.

In a typical hydrothermal synthesis, precursors like mixed layered Ni(OH)₂-manganese oxides are treated in a concentrated LiOH solution at temperatures around 200°C. acs.orgresearchgate.net The reaction time is a crucial parameter; a well-crystallized product can be obtained in a relatively short time at higher temperatures, but prolonged treatment can lead to the formation of undesirable phases. acs.org For example, a urea-based hydrothermal method has been used to synthesize a carbonate precursor, with a longer hydrothermal treatment time leading to a more uniform distribution of nickel and manganese cations. ucsd.edu

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. For instance, Li[Li₀.₁Ni₀.₃Mn₀.₇]O₂ cathode materials have been synthesized using a solvothermal method with ethanol (B145695) as the solvent. vistas.ac.in The choice of solvent, temperature, pressure, and reaction time all play a significant role in determining the particle size, morphology, and crystal structure of the final product. tycorun.com

Advanced Fabrication Techniques

Advanced fabrication techniques for lithium manganese nickel oxide (LMNO) and related lithium nickel manganese cobalt oxide (NMC) cathodes are pivotal in tailoring material architectures to enhance electrochemical performance. These methods offer precise control over particle size, morphology, and surface characteristics, leading to improved energy density, cycle life, and rate capability.

Spray Drying and Emulsion Drying

Spray drying is a scalable method that transforms a precursor solution or suspension into a dry powder in a single step. researchgate.netmdpi.com In this process, a liquid feedstock containing dissolved salts of lithium, nickel, and manganese is atomized into fine droplets within a hot gas stream. researchgate.net The rapid evaporation of the solvent results in the formation of spherical precursor particles. mdpi.comjecst.org These precursors are subsequently calcined at high temperatures to form the final crystalline cathode material. jecst.org The morphology and size of the resulting particles can be controlled by adjusting parameters such as the atomizer's air spray flow rate and the feed rate of the solution. koreascience.kr

For instance, in the synthesis of a Ni-rich NMC precursor (Ni₀.₉₁Co₀.₀₆Mn₀.₀₃CO₃), transition metal carbonates were used as raw materials in a spray-drying process. jecst.org This precursor was then mixed with lithium hydroxide monohydrate and sintered at temperatures between 780°C and 800°C for 15 hours under an oxygen atmosphere. jecst.org The material sintered at 780°C demonstrated a superior initial discharge capacity of 190.76 mAh/g and maintained 66.80% of its capacity after 50 cycles. jecst.org Similarly, LiNi₀.₆Co₀.₂Mn₀.₂O₂ synthesized from a spray-dried precursor at 850°C delivered an initial discharge capacity of 173.1 mAh g⁻¹ and showed good cycling stability. researchgate.net

Emulsion drying is another technique used to produce cathode materials. It involves creating an emulsion of an aqueous solution of metal salts in an immiscible oil phase. The water is then evaporated, leaving behind fine, homogeneously mixed precursor powders. This method has been successfully used to synthesize solid solutions of materials like lithium-chromium-manganese oxides. researchgate.net

Table 1: Research Findings for Spray-Dried this compound Cathodes

Material CompositionPrecursor MaterialsSintering Temperature (°C)Initial Discharge Capacity (mAh/g)Cycling Performance
LiNi₀.₉₁Co₀.₀₆Mn₀.₀₃O₂Ni₀.₉₁Co₀.₀₆Mn₀.₀₃CO₃ precursor from metal carbonates and LiOH·H₂O780190.76 (at 0.1C)66.80% capacity retention after 50 cycles
LiNi₀.₆Co₀.₂Mn₀.₂O₂Spray-dried precursor with Li/Me molar ratio of 1.04850173.1 (at 16 mA/g)Good cycling performance

Combustion Methods

Combustion synthesis, particularly solution combustion synthesis (SCS), is a rapid, energy-efficient, and cost-effective method for producing crystalline cathode materials. researchgate.netrsc.org The process involves a self-sustaining exothermic reaction in an aqueous solution containing metal nitrates (oxidizers) and an organic fuel, such as urea, glycine, or citric acid. researchgate.netwhiterose.ac.uk When the solution is heated to the ignition temperature, it undergoes a combustion reaction, generating a large volume of gas that results in a fine, porous, and high-purity powder. rsc.org

This technique offers several advantages, including simplicity of equipment, short reaction times, and the ability to produce materials with high crystallinity without requiring extensive post-synthesis heat treatment. researchgate.net A simple combustion process using a nitrate/urea mixture as fuel has been employed to synthesize spherical LiNi₀.₆Co₀.₂Mn₀.₂O₂ particles. researchgate.net The resulting material exhibited a discharge capacity of 146 mAh g⁻¹ at a current of 200 mA g⁻¹ and maintained 94.6% of its capacity after 100 cycles. researchgate.net The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion temperature, reaction time, and consequently, the microstructure and electrochemical properties of the final product. nih.gov

Table 2: Performance of Combustion-Synthesized NMC Cathode Material

Material CompositionFuelDischarge Capacity (mAh/g)Capacity RetentionCurrent Density (mA/g)
LiNi₀.₆Co₀.₂Mn₀.₂O₂Nitrate/Urea mixture14694.6% after 100 cycles200

Atomic Layer Deposition (ALD) for Thin Film and Coating Applications

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly uniform and conformal coatings with atomic-level precision. cambridge.orgmdpi.com This method is particularly valuable for modifying the surface of cathode particles to enhance battery performance. cambridge.org The ALD process involves sequential, self-limiting surface reactions of gaseous precursors. mdpi.com By alternately pulsing different precursors into a reaction chamber, a thin film is grown layer by layer on the substrate material. energy.gov

For LMNO and NMC cathodes, ALD is used to apply ultrathin protective coatings of metal oxides (e.g., Al₂O₃, TiO₂, ZrO₂) or solid-state electrolytes (e.g., lithium tantalum oxide). mdpi.comresearchgate.netforgenano.com These coatings serve several critical functions:

Stabilize the Electrode/Electrolyte Interface : The coating acts as a physical barrier, preventing direct contact between the active cathode material and the electrolyte. cambridge.orguark.edu This suppresses parasitic side reactions, reduces electrolyte decomposition, and mitigates the formation of a resistive solid-electrolyte interphase (SEI) layer, especially during high-voltage cycling. cambridge.orgaps.org

Prevent Structural Degradation : The protective layer can prevent the dissolution of transition metal ions (Mn, Ni) into the electrolyte, which is a major cause of capacity fade. aps.org It also helps to suppress detrimental phase transitions on the cathode surface. forgenano.comuark.edu

Enhance Mechanical Integrity : ALD coatings can reinforce the mechanical structure of the cathode particles, preventing microcrack formation during repeated charging and discharging cycles. uark.eduuark.edu

Research has shown that an optimized coating thickness is crucial; a layer that is too thick can impede lithium-ion diffusion and increase impedance, while a layer that is too thin may not provide adequate protection. researchgate.net Studies on NMC811 have demonstrated that ALD coatings of Al₂O₃ and TiO₂ significantly improve cycle life at high cutoff voltages (up to 4.4V). forgenano.com Similarly, an aluminum phosphate (B84403) coating on NMC811 was shown to suppress the formation of fatigued phases within the material's bulk structure. aps.org

Table 3: Effects of Various ALD Coatings on NMC Cathode Performance

Cathode MaterialCoating MaterialPrecursorsKey Improvements
NMC811Al₂O₃, TiO₂Not specified40% longer cycle life at 4.35V UCV (Al₂O₃). forgenano.com
NMC622, NMC811Al₂O₃, Li₂SNot specifiedReinforced mechanical integrity, stabilized interface, suppressed phase transition. uark.eduuark.edu
NMC (LiNi₁/₃Co₁/₃Mn₁/₃O₂)Lithium Tantalum Oxide (LiTaO₃)Not specifiedImproved performance at high cutoff voltages by preventing material dissolution. researchgate.net
NMC811Aluminum Phosphate (AlPO₄)Not specifiedSuppressed formation of electrochemically fatigued phases, enhancing high-voltage stability. aps.org

Mechano-Fusion Dry Processes

Mechano-fusion is a solvent-free, dry particle coating technique that utilizes mechanical forces to create a stable and uniform coating on the surface of host particles. cambridge.org In this process, the cathode active material (host particles) and a fine coating material (guest particles) are subjected to high shear and compressive forces within a rotating chamber. cambridge.orgresearchgate.net This mechanical energy causes the guest particles to de-agglomerate and fuse onto the surface of the host particles, forming a dense, non-porous, and robust coating layer. cambridge.org

This dry-coating method offers significant environmental and cost advantages over traditional wet-chemical methods by eliminating the need for toxic solvents and subsequent drying steps. cambridge.orgfaraday.ac.uk For NMC cathodes, mechano-fusion has been used to apply coatings of materials like nano-alumina (Al₂O₃) or conductive carbon. cambridge.orgwhiterose.ac.uk

Key benefits of the mechano-fusion process include:

Improved Cycling Performance : An Al₂O₃ coating applied via mechano-fusion on NMC622 particles significantly enhanced cycling stability at high voltages. cambridge.org

Enhanced Conductivity : Coating NMC particles with carbon black using this method improves the electronic pathways within the electrode, leading to better rate capability. whiterose.ac.uk The process effectively breaks down carbon agglomerates and distributes them uniformly on the particle surface. faraday.ac.uk

Surface Smoothing : The process can also be used without an auxiliary coating material. The mechanical treatment itself can smooth the surface of NMC particles, reducing surface area and eliminating undesirable surface features, which leads to improved cycling retention. researchgate.net

Process parameters such as rotation speed and processing time must be carefully controlled. cambridge.orgpnas.org For example, coating NMC622 with nano-Al₂O₃ was successfully achieved using a rotation speed of approximately 1400 rpm for 30 minutes. cambridge.org

Table 4: Process Parameters and Outcomes of Mechano-Fusion on NMC Cathodes

Host MaterialCoating MaterialRotation Speed (rpm)Processing TimeKey Outcome
NMC622Nano-Al₂O₃~140030 minDurable, non-porous coating; improved high-voltage cycling. cambridge.org
NMC622Carbon Black (C65)Not specifiedVariedEffective carbon deagglomeration and coating for improved electronic conductivity. faraday.ac.ukwhiterose.ac.uk
NMC622None (self-treatment)~180030 min - 8 hoursSmoothed particle surface, reduced surface area, improved cycling retention. researchgate.net

Advanced Structural Characterization and Crystallographic Analysis

Fundamental Spinel Structure of Lithium Manganese Nickel Oxide (Fd-3m space group)

This compound can crystallize in two primary spinel structures: an ordered phase with the P4₃32 space group and a disordered phase belonging to the Fd-3m space group. bham.ac.ukmdpi.com The disordered Fd-3m structure is often associated with improved electrochemical performance, particularly at high current densities. bham.ac.uknih.gov In this structure, the oxygen atoms form a cubic close-packed array, with lithium ions residing in tetrahedral (8a) sites, while manganese and nickel ions are distributed over the octahedral (16d) sites. ossila.comsemanticscholar.org The arrangement of these cations within the spinel framework is a critical factor that dictates the material's properties.

The transition between the ordered and disordered phases is typically temperature-dependent, with the disordered Fd-3m structure being favored at higher synthesis temperatures (above 700°C). nih.govnih.gov This high-temperature phase is often accompanied by oxygen deficiencies. nih.gov

In the ideal disordered Fd-3m spinel structure of LiNi₀.₅Mn₁.₅O₄, lithium ions occupy the tetrahedral 8a sites, while nickel (Ni²⁺) and manganese (Mn⁴⁺) ions are randomly distributed over the octahedral 16d sites. mdpi.comsemanticscholar.org However, deviations from this ideal distribution are common and significantly influence the material's electrochemical behavior.

A notable deviation is the phenomenon of cation mixing, where a fraction of Ni²⁺ ions occupies the tetrahedral 8a sites, displacing some lithium ions to the octahedral 16d sites. electrochemsci.org This results in a cationic distribution that can be represented as [Li₁₋zNiz]₈ₐ[Ni₀.₅₋zMn₁.₅Liz]₁₆dO₄. electrochemsci.org The extent of this cation mixing can be influenced by synthesis conditions, such as the pH during co-precipitation methods. electrochemsci.org For instance, one study found that the occupation of Ni²⁺ ions in the lithium sites decreased as the preparation pH increased. electrochemsci.org

The presence of Mn³⁺ ions is another critical aspect of cationic distribution. In the disordered spinel, to maintain charge neutrality, some Mn⁴⁺ ions can be reduced to Mn³⁺. nih.gov The presence of Mn³⁺ can increase the electronic conductivity of the disordered spinel, potentially improving its electrochemical performance. nih.gov

Interactive Data Table: Cationic Distribution in LiNi₀.₅Mn₁.₅O₄ at Different Preparation pH Values

Preparation pHCationic FormulaNi²⁺ Occupancy in Li (8a) site
7.5[Li₀.₉₂₄Ni₀.₀₇₆]₈ₐ[Mn₁.₅Ni₀.₄₂₄Li₀.₀₇₆]₁₆dO₄0.076
7.8[Li₀.₉₅₂Ni₀.₀₄₈]₈ₐ[Mn₁.₅Ni₀.₄₅₂Li₀.₀₄₈]₁₆dO₄0.048
8.0[Li₀.₉₆₈Ni₀.₀₃₂]₈ₐ[Mn₁.₅Ni₀.₄₆₈Li₀.₀₃₂]₁₆dO₄0.032
8.3[Li₀.₉₈Ni₀.₀₂]₈ₐ[Mn₁.₅Ni₀.₄₈Li₀.₀₂]₁₆dO₄0.020

Data sourced from a study on LiNi₀.₅Mn₁.₅O₄ prepared by a carbonate co-precipitation method. electrochemsci.org

The degree of ordering between Ni²⁺ and Mn⁴⁺ cations on the octahedral sites is a key structural parameter that defines whether the spinel is "ordered" (P4₃32 space group) or "disordered" (Fd-3m space group). bham.ac.ukmdpi.com In the disordered Fd-3m structure, Ni and Mn ions are randomly distributed, while in the ordered P4₃32 structure, they occupy specific crystallographic sites (4a and 12d, respectively). nih.govacs.org

The transition from the disordered to the ordered phase typically occurs upon annealing at temperatures below 700°C. nih.gov Several factors can influence the degree of cation ordering, including synthesis temperature and doping. For example, doping with elements like chromium (Cr) and iron (Fe) has been shown to stabilize the disordered structure even after post-annealing, while gallium (Ga) doping can lead to increased ordering. acs.orgresearchgate.net The tendency for cation disorder can be explained by the low formation energy of antisite defects. bham.ac.ukrsc.org

Magnetic measurements can be a useful tool to assess the relative degree of cation ordering. nih.gov A higher degree of atomic ordering generally leads to a higher ferromagnetic transition temperature (Tc). nih.gov

Identification and Analysis of Impurity Phases

The formation of a nickel oxide (NiO)-like phase is a frequently reported impurity in the synthesis of nickel-rich cathode materials. researchgate.netacs.org This phase can form on the surface of the primary material. researchgate.net During the synthesis of LiNi₀.₅Mn₁.₅O₄, especially at elevated temperatures, oxygen loss can lead to the formation of rock-salt impurity phases, which can include NiO. nsf.gov The presence of NiO can be detected through techniques like X-ray diffraction (XRD), with characteristic peaks appearing at specific 2θ values. nsf.gov

Besides NiO, other secondary phases are often identified in LiNi₀.₅Mn₁.₅O₄ samples. The rock-salt LixNi1-xO phase is a common impurity, particularly in materials synthesized at high temperatures (above 700°C) where oxygen loss occurs. researchgate.netrsc.orgrsc.org Its presence can be detrimental to the material's capacity. researchgate.net The formation of LixNi1-xO can be inhibited by processes like annealing. researchgate.net

Interactive Data Table: Common Impurity Phases in LiNi₀.₅Mn₁.₅O₄

Impurity PhaseChemical FormulaCrystal SystemCommon Synthesis Condition
Nickel Oxide-likeNiOCubicHigh temperature
Lithiated Nickel OxideLixNi1-xOCubic (Rock-salt)High temperature (>700°C)
Hexa-nickel Manganese OxideNi₆MnO₈CubicNickel-rich compositions, high temperature

This table summarizes common impurity phases found in LiNi₀.₅Mn₁.₅O₄. researchgate.netnsf.govvjs.ac.vnelectrochemsci.org

Microstructural and Morphological Investigations

The morphology and microstructure of this compound particles play a crucial role in their electrochemical performance. Different synthesis methods can lead to a variety of morphologies, including polyhedral and microrod structures. acs.org For instance, hollow microstructures with shell thicknesses of approximately 400 nm have been synthesized. acs.org

The particle size and its distribution also have a significant impact. For example, Ru-doped samples have been shown to have smaller particle sizes. rsc.org The morphology can influence factors like the stability of the cathode-electrolyte interface and the diffusion pathways for lithium ions, which in turn affect capacity retention and rate performance. rsc.org

Particle Size and Shape Control (e.g., octahedral, spherical, nanometric, sub-micron)

The morphology of this compound particles, including their size and shape, plays a pivotal role in determining the material's electrochemical performance. particleshape.comhoriba.com Control over these parameters is often achieved through various synthesis techniques, such as co-precipitation and molten salt methods. acs.orgfrontiersin.org

Researchers have successfully synthesized LMNO with diverse morphologies. For instance, submicron octahedral LiMn1.5Ni0.5O4 particles have been prepared using a solvothermal synthesis method. researchgate.net The final morphology is influenced by synthesis conditions such as precursor concentration and calcination temperature and time. researchgate.net Similarly, spherical single-crystalline NMC111 particles have been created by calcining a spherical template in a rheological body, a method that leverages the template's shape to minimize surface energy during growth. nih.gov The use of a molten salt flux, such as a LiOH–LiNO3 eutectic mixture, can also facilitate the synthesis of well-dispersed particles with uniform size and morphology by enabling faster lithium diffusion at lower temperatures. frontiersin.orgnih.gov

The transition from polycrystalline agglomerates to single-crystalline structures is a key area of research. nih.gov Polycrystalline materials often exhibit issues like low tap density and the formation of microcracks during cycling. frontiersin.org In contrast, single-crystalline particles are expected to offer improved volumetric energy density and cycling stability. researchgate.net The growth of these single crystals is a two-stage process involving the formation of nuclei from a supersaturated medium followed by their growth into larger entities. frontiersin.orgnih.gov

The size of the particles, whether nanometric or sub-micron, also has a significant impact. Reducing particle size can enhance rate capability by increasing the reaction area and shortening the Li-ion diffusion distance. researchgate.net However, it can also lead to a lower packing density. Core-shell structures, with a nickel-rich core and a manganese-rich shell, have been proposed as a way to mitigate issues like cracking during charge-discharge cycles. acs.orgresearchgate.net

Table 1: Influence of Synthesis Parameters on Particle Morphology
Synthesis MethodPrecursorsKey ParametersResulting MorphologyReference(s)
SolvothermalMetal acetatesPrecursor concentration, calcination temperature/timeSubmicron octahedral particles researchgate.net
Molten SaltMetal oxides/hydroxides in LiOH–LiNO3Calcination temperatureWell-dispersed, uniform particles frontiersin.orgnih.gov
Co-precipitation & AnnealingMetal sulfates/hydroxidesAnnealing temperatureNanoscaled to sub-micron particles acs.orgresearchgate.net
Rheological ReactionSpherical template in rheological bodyCalcination of templateSpherical single-crystalline particles nih.gov

Crystallinity and Grain Growth Analysis

The degree of crystallinity and the size of the constituent grains within this compound particles are critical factors that are heavily influenced by the synthesis conditions, particularly the annealing temperature. researchgate.netgrafiati.com Higher calcination temperatures generally promote grain growth and lead to higher crystallinity. oup.comd-nb.info

For example, in the synthesis of Li[Ni1/3Co1/3Mn1/3]O2, significant crystal growth is observed at temperatures above 750 °C, with crystallite diameters increasing substantially with higher annealing temperatures. researchgate.net Similarly, for Mn-Co-Ni-O thin films, the average grain size was found to increase from 52.55 nm to 184.15 nm as the annealing temperature was raised from 650 °C to 900 °C. d-nb.info This increase in crystallinity, often indicated by a higher c/a lattice parameter ratio, is associated with a more ordered layered structure. researchgate.net

However, there is an optimal range for annealing temperatures. While higher temperatures can improve crystallinity, excessively high temperatures can lead to the formation of unwanted phases and deterioration of electrochemical performance. researchgate.net For instance, for LiNi0.5Mn1.5O4 thin films, annealing at 600 °C resulted in good crystallinity and electrochemical characteristics, whereas annealing at 700 °C led to phase impurity and performance degradation. researchgate.net The ideal calcination temperature for a specific Li-rich manganese-based material was found to be 800°C, which yielded the best electrochemical performance. grafiati.com

The growth of grains is constrained by mass transport within the rigid lattice during solid-state reactions. frontiersin.orgnih.gov The initial nucleation of the new phase occurs in the solid precursor, and the subsequent grain growth is a critical step in achieving the desired final particle structure. frontiersin.orgnih.gov

Table 2: Effect of Annealing Temperature on Grain Size and Crystallinity
MaterialAnnealing Temperature (°C)Average Grain Size (nm)ObservationsReference(s)
Mn-Co-Ni-O Thin Film65052.55Gradual increase in grain size with temperature. d-nb.info
Mn-Co-Ni-O Thin Film75084.09Promoted grain growth. d-nb.info
Mn-Co-Ni-O Thin Film900184.15Significant grain growth. d-nb.info
LiNi0.5Mn1.5O4 Thin Film600-Good crystallinity and electrochemical performance. researchgate.net
LiNi0.5Mn1.5O4 Thin Film700-Phase impurity and performance deterioration. researchgate.net
Li[Ni1/3Co1/3Mn1/3]O2>750-Significant crystal growth observed. researchgate.net

Pore Structure and Porosity Studies

Studies have shown a clear distinction between the porosity of dense and porous NCM particles. For instance, a nanostructured, porous NCM material exhibited an open porosity of about 44% with an average pore size of approximately 300 nm, while its dense counterpart showed no detectable open porosity. acs.org This higher porosity in the secondary particles contributes to a lower tap density. acs.org The porosity of the electrode as a whole is also significantly affected by the particle morphology. Electrodes made with porous NCM particles have been found to have higher initial porosities (65-70%) compared to those made with dense particles (50-55%). acs.org

During battery manufacturing, a calendering process is often used to control the final porosity of the electrode. This process compacts the electrode material, reducing the pore volume. Mercury intrusion porosimetry is a technique used to characterize the pore size distribution. d-nb.info In calendered lithium manganese oxide cathodes, two main pore size regions can be identified: smaller pores (around 0.1 μm) associated with the carbon black additive, and larger pores (0.5 to 5 μm) related to the active material. d-nb.info Compaction primarily reduces the volume of the larger pores between the active material particles. d-nb.info

The porosity can also have a radial dependency within the particles, especially after long-term cycling. Larger particles may develop higher porosity at their core due to longer diffusion pathways. nih.gov In some Li-rich materials, two types of pores have been observed: smaller pores (~2 nm) on the surface in contact with the electrolyte, and larger pores within the bulk material. rsc.org

Table 3: Porosity Characteristics of NCM Materials and Electrodes
Material/ElectrodeFeaturePorosity (%)Average Pore Size (nm)Reference(s)
Porous NCM ParticlesOpen Porosity~44~300 acs.org
Dense NCM ParticlesOpen PorosityNot detectable- acs.org
Electrode with Porous NCMInitial Porosity65-70- acs.org
Electrode with Dense NCMInitial Porosity50-55- acs.org
Calendered LMO CathodeCarbon Black Pores-~100 d-nb.info
Calendered LMO CathodeActive Material Pores-500-5000 d-nb.info

In-situ and Operando Structural Evolution Studies

To understand the degradation mechanisms and improve the stability of this compound cathodes, it is essential to study their structural changes as they happen during battery operation. In-situ and operando techniques, such as X-ray diffraction (XRD) and neutron diffraction, allow for the real-time monitoring of these structural evolutions. osti.govfrontiersin.orgresearchgate.netrsc.org

Operando neutron diffraction is particularly powerful for localizing and quantifying lithium within the crystal structure due to the high sensitivity of neutrons to lithium. frontiersin.orgresearchgate.netescholarship.org These studies have been instrumental in revealing the relationship between structural evolution and electrochemical behavior for a range of NMC compositions. acs.org For example, operando neutron diffraction has been used to monitor changes in the crystal structure parameters of LiNi0.6Co0.2Mn0.2O2 during cycling, providing valuable data on lithium occupancy. frontiersin.org

In-situ XRD studies have been employed to investigate the thermal stability of blended LMO-NCM cathodes, revealing that the NCM component reacts at a lower temperature than the LMO component. osti.gov These techniques have also been used to study the structural changes in Li-rich NMC materials during the first electrochemical cycle, identifying the formation of new phases under different potential windows. nih.gov The combination of in-situ XRD with other techniques like mass spectroscopy can provide a more comprehensive picture of the processes occurring, such as oxygen release during heating. osti.gov

These advanced characterization methods have revealed that the structural stability of NMC materials during cycling is influenced by the ratio of transition metals. acs.org For instance, Li(Ni0.4Mn0.4Co0.2)O2 was found to exhibit smaller structural expansion and contraction compared to compositions with higher nickel content. acs.org

Real-Time Phase Transitions During Electrochemical Cycling

During the charging and discharging of this compound cathodes, the material undergoes a series of phase transitions as lithium ions are extracted from and re-inserted into the crystal lattice. These transitions are a key factor in the material's electrochemical performance and stability. nih.gov

In-situ and operando XRD are primary tools for observing these real-time phase transitions. acs.orgresearchgate.net For nickel-rich NMC materials, such as LiNi0.8Co0.1Mn0.1O2 (NMC811), a common observation is the transition between two different hexagonal phases, often denoted as H2 and H3, at high states of charge. acs.org This transition can be suppressed by doping with a small amount of Li2MnO3, which enhances the structural stability during high-voltage cycling. acs.org The suppression of this phase transition is beneficial as it reduces the variation in the unit-cell volume, helping to maintain the integrity of the original layered structure. acs.org

For some Li-rich layered oxides, the initial charge process can involve a two-phase reaction where a new phase is created. researchgate.net This new phase, which can be structurally similar to the original but with an oxygen deficiency, then participates in subsequent cycling. researchgate.net In other cases, Li-rich NMC materials have been shown to undergo an irreversible phase transformation from a layered structure to a spinel-like phase and then to a rock-salt phase, often accompanied by oxygen release. chinesechemsoc.org

The nature of these phase transitions can also be dependent on particle size. For instance, in certain Li-rich samples, 10 μm particles exhibited two-phase behavior during electrochemical cycling, while submicrometer particles showed single-phase behavior. acs.orgresearchgate.net This suggests that the surface and bulk of the particles may undergo different structural transformations. acs.orgresearchgate.net

It is important to note that while some phase transitions are reversible, others are not, leading to capacity fade over time. nih.gov For example, the transformation of Li2MnO3 to a tetragonal spinel-related phase during the first charge has been reported to be irreversible. nih.gov

Lattice Parameter and Unit Cell Volume Dynamics

Operando synchrotron XRD and neutron diffraction are powerful techniques for tracking these dynamic changes. scispace.comosti.gov In layered NMC materials, the 'a' lattice parameter, which represents the intra-layer metal-metal distance, typically decreases upon charging due to the oxidation of transition metal ions, which reduces their ionic radii. scispace.com The 'c' lattice parameter, representing the inter-layer distance, often exhibits a more complex, non-monotonic behavior. scispace.comcam.ac.uk

For instance, in LiNi0.8Mn0.1Co0.1O2 (NMC811), the 'c' lattice parameter initially increases during charging up to a potential of about 4.1 V. scispace.com This expansion is attributed to increased electrostatic repulsion between the oxygen layers as lithium is removed. chinesechemsoc.org Above ~4.1 V, the 'c' lattice parameter collapses rapidly, reaching values smaller than in the fully lithiated state. scispace.comcam.ac.uk This collapse is a significant event that can induce strain and affect the long-term stability of the cathode.

These anisotropic changes in the lattice parameters can generate stress within the particles, potentially leading to the formation of microcracks and a decline in electrochemical performance. chinesechemsoc.org Therefore, minimizing these lattice variations is a key goal in the design of advanced cathode materials.

Table 4: Dynamic Changes in Lattice Parameters of LiNi0.8Mn0.1Co0.1O2 (NMC811) During First Charge
ParameterInitial Value (Å)Value at ~4.1 V (Å)Value at 4.4 V (Å)% Change at 4.4 VReference(s)
a-axis2.87-2.81-2.1 scispace.com
c-axis14.214.5< 14.2Non-monotonic scispace.com

Electrochemical Performance and Reaction Mechanism Elucidation

Electrochemical Redox Processes of Transition Metals (Ni, Mn)

The electrochemical performance of lithium manganese nickel oxide (LMNO) cathodes is intrinsically linked to the redox reactions of the transition metals, primarily nickel (Ni) and manganese (Mn). These reactions facilitate the insertion and extraction of lithium ions during the discharge and charge cycles of a battery.

Investigation of Ni2+/3+/4+ and Mn3+/4+ Redox Couples

In LMNO materials, the charge compensation during lithium deintercalation (charging) and intercalation (discharging) is primarily achieved through the oxidation and reduction of nickel and manganese ions. rsc.orgacs.org The generally accepted mechanism involves the Ni2+/Ni3+ and Ni3+/Ni4+ redox couples, which are considered the main contributors to the electrochemical capacity. acs.orguow.edu.au In many compositions, particularly nickel-rich variants, nickel oxidation is the dominant process for charge capacity up to the removal of approximately 0.7 lithium ions per formula unit. osti.govacs.org

The manganese ions, typically present in the +4 oxidation state in the pristine material, are often considered electrochemically inactive, providing structural stability. rsc.org However, under certain conditions, such as at higher voltages or after prolonged cycling, the Mn3+/Mn4+ redox couple can become active. acs.orgosti.gov The activation of lower-voltage redox couples like Mn3+/Mn4+ can contribute to the phenomenon of voltage fade observed in some manganese-rich layered materials. osti.govcas.cn

Studies on lithium-rich layered oxides have shown that during the initial charge, Ni2+ is oxidized to Ni4+. acs.orguow.edu.au In subsequent cycles, a reversible Ni2+/3+/4+ redox process occurs. uow.edu.au The involvement of the Mn3+/Mn4+ couple is often observed after the first cycle, particularly at lower potentials. acs.org The continuous reduction of the average valence state of transition metals, attributed to oxygen release, can activate these lower-voltage redox couples, directly leading to voltage fade. osti.gov

Role of Oxidation States in Electrochemical Activity

The oxidation states of nickel and manganese play a critical role in the electrochemical properties of LMNO cathodes. rsc.org The initial oxidation states of Ni and Mn in materials like Li(Ni0.5Mn0.5)O2 are typically +2 and +4, respectively. mdpi.com This configuration is driven by the relative ionization energies of the transition metal ions in the oxide framework. mdpi.com

Increasing the initial oxidation state of nickel (i.e., a higher Ni3+ content) has been shown to have several effects on the material's properties. rsc.org It can lead to a decrease in cation disorder (mixing of Li and Ni ions) due to the smaller size of Ni3+ compared to Ni2+. rsc.org However, it can also result in a lower discharge capacity. rsc.org Conversely, a higher Ni3+ content can increase the operating voltage and enhance cyclability by minimizing the formation of Mn3+ ions, which are associated with manganese dissolution. rsc.org

The stability of the Mn4+ state is crucial for the structural integrity of the material. nih.gov The presence of Ni and Co can help stabilize Mn in the +4 state. nih.gov The reduction of Mn4+ to Mn3+ is often linked to the layered-to-spinel phase transformation, which can cause voltage decay. rsc.org Therefore, controlling the oxidation states of the transition metals is a key strategy for optimizing the electrochemical performance of LMNO cathodes, balancing capacity, voltage, and stability.

Lithium-Ion Diffusion Kinetics and Transport Properties

The rate capability of LMNO cathodes is largely determined by the kinetics of lithium-ion diffusion. Efficient transport of Li+ ions within the crystal structure is essential for achieving high power density.

Mechanisms of Li+ Intercalation and Deintercalation

Lithium ions move through the layered structure of LMNO materials during charging and discharging. wikipedia.org This process, known as intercalation (insertion) and deintercalation (extraction), occurs between the transition metal oxide layers. wikipedia.org The movement of lithium ions is coupled with the redox reactions of the transition metals to maintain charge neutrality. wikipedia.org

In layered oxides, Li+ ions typically hop between adjacent octahedral sites via an intermediate tetrahedral site. researchgate.net The energy barrier for this hopping process is a critical factor influencing the diffusion rate. researchgate.net The deintercalation process can be heterogeneous, with evidence suggesting a concurrent nucleation and growth mechanism rather than a simple shrinking-core model. nih.gov This means that both Li-rich and Li-poor phases can coexist within a single particle during partial delithiation. nih.gov

The structure of LMNO materials provides specific pathways for Li+ diffusion. For instance, the {010} facets of the crystal are known to facilitate fast lithium transportation, while the {001} facets can impede it. frontiersin.org Therefore, controlling the crystal morphology to expose more of the highly active facets is a strategy to enhance rate capability. frontiersin.org

Factors Influencing Ionic Mobility (e.g., structural pathways, defect concentration)

Several factors can influence the mobility of lithium ions within the LMNO structure. The c-lattice parameter, which defines the spacing between the transition metal oxide layers, has a strong effect on the activation barrier for Li+ migration. researchgate.net A larger slab distance generally leads to a lower activation barrier and faster diffusion. researchgate.net

Cation mixing, where Ni2+ ions occupy Li+ sites in the lattice, can impede lithium diffusion. wikipedia.orgrsc.org This is due to the similar ionic radii of Li+ and Ni2+, which facilitates this type of defect. wikipedia.org The presence of Ni ions in the lithium layers can slow down Li+ mobility, leading to increased polarization and capacity fade. rsc.org

The concentration of defects, such as vacancies and antisite defects (e.g., manganese in lithium sites), can also impact ionic conductivity. aps.org While some defects can hinder diffusion, others might create alternative pathways. For example, in disordered LiNi0.5Mn1.5O4, the random distribution of Mn ions can reduce repulsive interactions between lithium ions, leading to higher ionic conductivity. mdpi.com Furthermore, the local charge distribution plays a role, with some studies suggesting that Mn4+ can facilitate ion conduction. mdpi.com

Surface characteristics are also crucial. The formation of a reconstructed rock-salt layer on the particle surface, particularly at high states of charge, can significantly lower Li+ ion diffusion compared to the bulk material, creating a bottleneck for ion transport. nih.govacs.org

High-Voltage Operation and Associated Mechanisms

Operating LMNO cathodes at high voltages is a key strategy to increase the energy density of lithium-ion batteries. nih.gov However, this approach presents several challenges and involves specific electrochemical mechanisms.

LMNO materials, particularly spinel-structured LiNi0.5Mn1.5O4, are known for their high operating voltage, which can be around 4.7 V versus Li/Li+. fuelcellstore.com Charging to such high potentials allows for greater utilization of the material's capacity. mdpi.com For instance, NMC-based cathodes can deliver high discharge capacities when operated above 4.6 V. mdpi.com

However, high-voltage operation often leads to accelerated capacity fading. nih.gov This degradation is associated with several factors, including structural instability and parasitic reactions with the electrolyte. nih.govosti.gov At high voltages, conventional carbonate-based electrolytes can undergo oxidative decomposition on the cathode surface. nih.gov This process increases the interfacial impedance and can lead to the dissolution of transition metal ions into the electrolyte, causing rapid capacity decay. nih.gov

Furthermore, operating at high voltages can induce structural transformations within the cathode material. osti.gov For example, a layered-to-spinel phase transition can be promoted, which is often linked to voltage fade. mdpi.com Oxygen release from the crystal lattice can also occur at high states of charge, leading to the reduction of nickel ions near the surface and contributing to degradation. osti.govacs.org Despite these challenges, the development of strategies to mitigate these degradation mechanisms, such as surface coatings and electrolyte additives, is an active area of research aimed at unlocking the full potential of high-voltage LMNO cathodes. nih.govnih.gov

Interactive Data Table: Electrochemical Properties of selected this compound Compounds

CompoundInitial Discharge Capacity (mAh g⁻¹)Voltage vs. Li/Li⁺ (V)Li⁺ Diffusion Coefficient (cm² s⁻¹)Key Findings
LiNi₀.₂Mn₀.₆Co₀.₂O₂ (NMC262)285 (at 4.7 V) mdpi.com~4.7 mdpi.comCathodic: ~4.76 x 10⁻¹⁰, Anodic: ~2.1 x 10⁻¹⁰ mdpi.comHigh rate capability and structural stability. mdpi.com
LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)>200 osti.gov>4.4 osti.gov~3.4 x 10⁻¹¹ (at OCV) to >10⁻¹⁰ (charged) nih.govacs.orgSuffers from first-cycle capacity loss due to slow surface diffusion. nih.govacs.org
LiMn₁.₅Ni₀.₅O₄ (LMNO)≥ 125 fuelcellstore.com4.7 fuelcellstore.com-High operating voltage, but can have interphasial instability. nih.govfuelcellstore.com

Voltage Plateaus and Their Origin

The electrochemical profile of this compound (LNMO) is characterized by distinct voltage plateaus, which are indicative of the specific redox reactions occurring during the charge and discharge processes. The primary high-voltage plateau is observed around 4.7 V versus Li/Li⁺. mdpi.comfrontiersin.org This plateau is predominantly attributed to the two-electron redox reaction of Ni²⁺/Ni⁴⁺. nih.govscispace.com In some cases, this can be further resolved into two separate processes corresponding to the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ redox couples, which can manifest as two distinct peaks in differential capacity plots. osti.gov

A smaller, less prominent plateau or sloped region can sometimes be observed around 4.0 V. mdpi.com This feature is generally associated with the Mn³⁺/Mn⁴⁺ redox couple. scispace.commdpi.com The presence and magnitude of this lower voltage plateau are highly dependent on the stoichiometry and the degree of cation ordering within the spinel structure. Specifically, a disordered Fd-3m structure tends to have a more pronounced 4.0 V region due to the presence of Mn³⁺ ions, which can improve electronic conductivity. nih.gov In contrast, the ordered P4₃32 structure ideally contains only Mn⁴⁺ and exhibits a single, flat plateau at approximately 4.7 V. osti.gov

In lithium-rich variations of these oxides, an additional long and flat plateau can appear at higher voltages, typically between 4.5 V and 4.8 V, during the initial charge cycle. uq.edu.auscispace.com This high-voltage plateau is linked to the activation of the Li₂MnO₃ component, a process that involves the simultaneous extraction of lithium ions from both the transition metal layers and the lithium layers, accompanied by oxygen release from the crystal lattice. uq.edu.auscispace.com This activation plateau is largely irreversible and tends to diminish in subsequent cycles. scispace.com The specific voltages and the clarity of these plateaus can be influenced by factors such as synthesis method, doping, and the presence of impurities. scispace.com For instance, fluorination has been shown to split the ~4.7 V oxidation peak into two sharper peaks, which is ascribed to the occurrence of solid-solution reactions involving the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ redox pairs. rsc.org

Table 1: Summary of Voltage Plateaus and Their Origins in this compound
Voltage Plateau (vs. Li/Li⁺)Predominant Redox CoupleAssociated Structural CharacteristicsReferences
~4.7 VNi²⁺/Ni⁴⁺Characteristic of both ordered (P4₃32) and disordered (Fd-3m) spinel structures. nih.govscispace.com nih.govscispace.com
~4.0 VMn³⁺/Mn⁴⁺More prominent in disordered (Fd-3m) structures with higher Mn³⁺ content. mdpi.com mdpi.com
4.5 V - 4.8 V (Initial Charge)Li₂MnO₃ Activation (O₂ release)Observed in lithium-rich layered-spinel composite structures. uq.edu.auscispace.com uq.edu.auscispace.com

Rate Capability and High Current Performance

Rate capability, the ability of a battery to deliver high capacity at high charge and discharge currents, is a critical performance metric for applications such as electric vehicles. This compound, particularly with a spinel structure, is known for its three-dimensional lithium-ion diffusion pathways, which facilitate high ionic conductivity and inherently good rate performance. mdpi.com

Several factors influence the high-current performance of LNMO. The material's crystal structure plays a significant role. For instance, a disordered Fd-3m structure, often containing a higher concentration of Mn³⁺, can exhibit improved rate performance due to enhanced electronic conductivity. acs.org Furthermore, modifications such as surface coatings and doping have been shown to significantly boost rate capability. For example, a polyaniline (PANI) coating on LNMO particles has been demonstrated to improve rate performance by providing a conductive protective layer. acs.org Similarly, doping with elements like magnesium can enlarge the lattice constant, thereby increasing the transport channels for lithium ions and enhancing their diffusion capability. mdpi.com

Research has demonstrated impressive high-rate performance for modified LNMO materials. For instance, a robust LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ (NMC-111) cathode material with preferentially oriented Li-diffusing channels showed discharge capacities of 138 and 131 mAh/g at high current rates of 20 and 30 C, respectively. acs.orgnih.gov Another study on LiNi₀.₅Mn₁.₅O₄ synthesized by an improved solid-state method reported a capacity of about 122 mAh g⁻¹ at 10C. researchgate.net Hetero-valent Mg-Mn substitution in LiNi₀.₅Mn₁.₅O₄ resulted in a capacity of 113.1 mAh/g at 5 C. mdpi.com However, high current rates can also exacerbate degradation mechanisms, leading to increased impedance and capacity fade over cycling. researchgate.net

Table 2: High-Rate Performance of Various this compound Materials
MaterialSynthesis/ModificationDischarge CapacityC-RateReference
LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ (HP-NMC)Preferential crystal orientation138 mAh/g20 C acs.orgnih.gov
LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ (HP-NMC)Preferential crystal orientation131 mAh/g30 C acs.orgnih.gov
LiNi₀.₅Mn₁.₅O₄Improved solid-state method~122 mAh/g10 C researchgate.net
LiNi₀.₅Mg₀.₀₃Mn₁.₄₇O₄ (MG3)Microwave sol-gel, Mg-doping113.1 mAh/g5 C mdpi.com
LiNi₀.₅Mn₁.₅O₄Butyric anhydride (B1165640) additive112 mAh/g5 C researchgate.net
LiNi₀.₅Mn₁.₅O₄Improved solid-state method111.3 mAh/g5 C researchgate.net

Cycle Stability and Capacity Retention Mechanisms

Factors Affecting Long-Term Cycling Performance

The long-term cycling performance of this compound is a critical aspect for its practical application and is influenced by a multitude of factors. A primary cause of capacity fade is the structural instability of the material, particularly at high voltages and elevated temperatures. acs.orgnih.gov

The intrinsic structural changes within the cathode material itself also play a crucial role. Cation mixing, where Li⁺ ions occupy sites meant for Ni²⁺ ions due to their similar ionic radii, can hinder lithium diffusion and lead to the formation of undesirable, electrochemically inactive phases like rock-salt structures. wikipedia.orgmdpi.com This is particularly prevalent in nickel-rich compositions. The generation of microcracks in the secondary particles during repeated charge-discharge cycles can also contribute to performance degradation by exposing fresh surfaces to the electrolyte, thereby accelerating side reactions. mdpi.combohrium.com

Strategies to mitigate these degradation mechanisms and improve long-term cycling include surface modifications and coatings. For example, coating LNMO particles with materials like Al₂O₃, CeO₂, or even a self-assembled monomolecular layer can create a protective barrier that suppresses electrolyte decomposition and transition metal dissolution. researchgate.netrsc.orgnih.gov Doping with other elements, such as cobalt or magnesium, can enhance structural stability and improve capacity retention, especially at elevated temperatures. mdpi.comacs.org For instance, cobalt surface doping has been shown to increase capacity retention from 82% to 93% after 200 cycles at 55 °C. acs.org Similarly, Mg-Mn hetero-valent substitution has led to capacity retention of 85% after 500 cycles at 1 C. mdpi.com

Table 3: Impact of Modifications on Long-Term Cycling Performance of LNMO
ModificationCycling ConditionsCapacity RetentionReference
Cobalt surface doping200 cycles @ 55 °C93% acs.org
Mg-Mn hetero-valent substitution (x=0.03)500 cycles @ 1 C85% mdpi.com
Mg-Mn hetero-valent substitution (x=0.05)500 cycles @ 5 C96% mdpi.com
Aliphatic acid self-assembled monolayer1000 cycles @ 1 C85.3% rsc.org
ALD-coated graphite (B72142) anode in full cell300 cycles98.6% osti.gov
Polyaniline (PANI) coating200 cycles @ 0.5 C (Room Temp)99.7% acs.org
Polyaniline (PANI) coating100 cycles @ 0.5 C (55 °C)94.5% acs.org

Coulometric Efficiency Analysis

Coulometric efficiency (CE), the ratio of discharge capacity to charge capacity in a given cycle, is a crucial indicator of the reversibility of the electrochemical reactions and the stability of the electrode-electrolyte interface. A CE value less than 100% signifies irreversible capacity loss, often due to side reactions such as electrolyte oxidation, SEI layer formation, and dissolution of active material. osti.govosti.gov

For LNMO cathodes, the initial CE is often lower than in subsequent cycles. osti.govosti.gov This is typically attributed to the formation of the initial solid electrolyte interphase (SEI) on the electrode surfaces. osti.gov For example, in a LiNi₀.₅Mn₁.₅O₄/Mo₆S₈ full cell, the CE in the first cycle was low but quickly increased to 96% after 10 cycles at a 0.5C rate. osti.gov In LNMO/graphite full cells, the first cycle CE can be around 81-86%, with improvements seen when the graphite anode is protected by an atomic layer deposition (ALD) coating. osti.gov

Material Modification Strategies for Enhanced Performance

Elemental Doping Approaches

Elemental doping is a widely employed strategy to fine-tune the performance of LMNO materials. By substituting specific ions within the crystal lattice, it is possible to stabilize the structure, improve ionic conductivity, and mitigate undesirable phase transitions during cycling. researchgate.netarxiv.org This approach can be broadly categorized into cationic substitutions (at lithium or transition metal sites) and anionic substitutions (at oxygen sites). mdpi.com

Cationic Substitutions within the LiMnNiO Lattice

Introducing foreign cations into the lithium or transition metal sites of the LMNO structure is a primary method for performance enhancement. These substitutions can alter the material's electronic structure, lattice parameters, and bonding characteristics, leading to improved stability and kinetics. researchgate.netosti.gov The choice of dopant is critical, as its ionic radius, valence state, and interaction with the host lattice determine its effectiveness. researchgate.net

Doping with low-valence cations (typically with a charge of +2 or +3) is a common strategy to stabilize the LMNO crystal structure. researchgate.net These dopants can suppress the detrimental Jahn-Teller distortion associated with Mn³⁺ ions and reduce cation mixing, where Ni²⁺ ions migrate into lithium sites, impeding lithium diffusion. arxiv.orgmdpi.com For instance, aluminum (Al³⁺) is a widely studied dopant that occupies octahedral sites, forming strong Al-O bonds that reinforce the spinel structure's stability during cycling. mdpi.com Similarly, magnesium (Mg²⁺) substitution has been shown to suppress phase transitions and reduce capacity fade. rsc.orgresearchgate.net Copper (Cu) doping can increase the lithium layer spacing and reduce cation mixing, leading to better cycling performance. researchgate.net Other dopants like Cr, Fe, and Ti have also been shown to improve structural stability and electrochemical performance. rsc.orgacs.orgresearchgate.net

Table 1: Effects of Low-Valence Cation Doping on Lithium Manganese Nickel Oxide

DopantIonic Radius (Å)Typical Substitution SiteKey Effects
Mg²⁺ 0.72Ni, LiSuppresses phase transitions; enhances structural stability; can hinder Li⁺ migration if overdosed. researchgate.netacs.orguwo.ca
Al³⁺ 0.535Mn, NiStrengthens M-O bonds; improves structural and thermal stability; reduces cation mixing. arxiv.orgmdpi.comacs.org
Cr³⁺ 0.615Mn, NiStabilizes the crystal structure; improves cycling stability and rate capability. acs.orgresearchgate.net
Fe³⁺ 0.645Mn, NiEnhances structural integrity; improves electrochemical performance. rsc.orgmdpi.com
Co³⁺ 0.545Mn, NiIncreases electronic conductivity; can facilitate easier oxygen loss if not optimized. rsc.orgcapes.gov.br
Cu²⁺ 0.73Mn, NiIncreases Li layer spacing; reduces cation mixing; improves cycling performance. researchgate.netresearchgate.net
Zr⁴⁺ 0.72Mn, NiActs as a "pillar" to stabilize the lattice; prevents structural collapse during cycling. researchgate.netnih.gov
Ti⁴⁺ 0.605MnDecreases oxygen loss; can lower specific capacity due to electrochemical inactivity. rsc.orguwo.cacapes.gov.br

The introduction of high-valence cations (typically +5 or +6) into the transition metal sites is another effective modification strategy. researchgate.net These highly charged ions form very strong bonds with oxygen, which can significantly stabilize the lattice structure, particularly at the surface, thereby suppressing oxygen release and irreversible phase transformations at high voltages. nih.gov For example, molybdenum (Mo⁶⁺) doping can act as a lattice pillar, strengthening the oxygen framework and reducing the migration barrier for lithium ions. nih.gov Niobium (Nb⁵⁺) doping has been shown to alleviate nickel oxidation and reduce oxygen loss, facilitating better lithium ion migration. rsc.org

Table 2: Effects of High-Valence Cation Doping on this compound

DopantIonic Radius (Å)Typical Substitution SiteKey Effects
Nb⁵⁺ 0.64Ni, MnAlleviates Ni oxidation; reduces oxygen loss; facilitates Li⁺ migration. researchgate.netrsc.org
Mo⁶⁺ 0.59Ni, MnActs as a lattice pillar; strengthens M-O bonds; reduces Li⁺ migration barrier; suppresses surface reconstruction. nih.gov
Ta⁵⁺ 0.64Ni, MnStabilizes crystal structure; reduces cation disorder. researchgate.net
W⁶⁺ 0.60Ni, MnImproves structural stability. researchgate.net
Sb⁵⁺ 0.60Ni, MnEnhances structural integrity. researchgate.net

Anionic Substitutions (e.g., F⁻, Cl⁻)

Substituting the O²⁻ anions in the lattice with other anions, most commonly halides like fluorine (F⁻) or chlorine (Cl⁻), is a promising approach to enhance stability. nih.govmdpi.com Fluorine, being highly electronegative, forms stronger bonds with the transition metals compared to oxygen. This enhanced bond strength helps to stabilize the crystal structure, suppress the dissolution of transition metals into the electrolyte, and prevent oxygen evolution during high-voltage charging. mdpi.commdpi.com F⁻ doping has been shown to reduce the activation barrier for lithium-ion hopping, thereby improving rate capability. researchgate.net While less common, chlorine doping is also explored for similar stabilizing effects. nih.govmdpi.com

Co-Doping and Multi-Doping Strategies

To achieve a synergistic enhancement that surpasses the effects of single-element doping, researchers often employ co-doping or multi-doping strategies. chinesechemsoc.org This involves introducing two or more different dopants simultaneously at cationic and/or anionic sites. For instance, co-doping with both a cation (like Na⁺) and an anion (like F⁻) can simultaneously enlarge the lithium diffusion channels and strengthen the metal-oxygen framework, leading to substantial improvements in both rate capability and cycling stability. nih.gov An Al/Zr co-doping strategy has shown that Al³⁺ diffuses into the bulk of the material while Zr⁴⁺ aggregates at the surface, providing both internal and external structural reinforcement. chinesechemsoc.org Such multi-pronged approaches can address several degradation mechanisms at once, leading to more robust and high-performance cathode materials. rsc.org

Impact of Doping on Cation Mixing and Li⁺ Diffusion Channels

A primary mechanism through which doping enhances performance is by mitigating cation mixing and improving lithium (Li⁺) ion diffusion. Cation mixing, the anti-site defect where Ni²⁺ ions (ionic radius ~0.69 Å) occupy Li⁺ sites (ionic radius ~0.76 Å), is a major issue in nickel-rich materials that blocks Li⁺ diffusion pathways and reduces electrochemical activity. mdpi.com

Doping can counteract this in several ways:

Pillaring Effect: Introducing larger cations or dopants that create stronger bonds can increase the inter-slab spacing of the lithium layers. nih.gov For example, Na⁺ doping enlarges the lattice parameters, providing wider channels for Li⁺ to move through and reducing the activation barrier for diffusion. mdpi.com

Suppressing Ni²⁺: Dopants can alter the electronic structure to suppress the formation of Ni²⁺, which is the primary ion involved in mixing. chinesechemsoc.org

Strengthening the Lattice: High-valence dopants like Mo⁶⁺ increase the thermodynamic barrier for Ni²⁺ migration from the transition metal layers to the lithium layers. nih.gov

Reduced Activation Barrier: Anionic doping with fluorine has been shown to reduce the activation energy for Li⁺ hopping between adjacent sites, directly enhancing the diffusion coefficient. mdpi.comresearchgate.net

By optimizing the Li⁺ diffusion channels and minimizing obstacles like cation mixing, elemental doping leads to materials with higher rate capabilities and improved long-term cycling stability. uwo.ca

Surface Engineering and Coating Techniques

Surface coating is a widely adopted strategy to improve the performance of LMNO cathode materials. By creating a protective layer on the particle surface, direct contact between the active material and the electrolyte is minimized, thereby suppressing undesirable side reactions. researchgate.netresearchgate.net This approach helps to maintain the structural integrity of the cathode, reduce impedance growth, and improve cycling stability. researchgate.netrsc.org The ideal coating should be electrochemically inert, possess good ionic conductivity, be stable at high voltages, and resist attack from species like hydrogen fluoride (B91410) (HF) in the electrolyte. researchgate.net

Inorganic oxide coatings are a well-studied class of materials for protecting LMNO cathodes. These coatings can act as a physical barrier, preventing direct contact with the electrolyte and mitigating issues like transition metal dissolution. researchgate.netechemmat.com

Zirconium dioxide (ZrO₂) and Aluminum oxide (Al₂O₃) have been shown to be stable for over 100 cycles. researchgate.net Al₂O₃, in particular, has demonstrated good results in terms of capacity retention. researchgate.net However, ZrO₂ coatings can sometimes limit the available lithium storage capacity due to slower kinetics. researchgate.net

Titanium dioxide (TiO₂) coatings have been reported to suppress Mn dissolution and improve the composite's conductivity. researchgate.net

Niobium oxide (Nb₂O₅) , when dissolved in the primary particles of LMNO, has been found to improve thermal stability. greyb.com

While effective as protective layers, a key consideration for these oxide coatings is their typically low lithium-ion conductivity. nih.gov This can impede the movement of lithium ions at the electrode-electrolyte interface, potentially hindering rate performance if the coating is too thick. researchgate.netnih.gov

Table 1: Performance of Inorganic Oxide Coated LMNO

Coating Material Key Findings Reference
Al₂O₃ & ZrO₂ Stable for over 100 cycles; Al₂O₃ showed better capacity retention. researchgate.net
TiO₂ Suppresses Mn dissolution and improves conductivity. researchgate.net
Nb₂O₅ Improves thermal stability when dissolved in primary particles. greyb.com

Phosphate (B84403) and fluoride-based coatings offer another effective route to enhance the stability of LMNO cathodes. These materials are often chosen for their thermodynamic stability and ability to act as HF scavengers. researchgate.net

Lithium Iron Phosphate (LiFePO₄) : A coating of carbon-coated LiFePO₄ has been shown to improve the capacity retention of LMNO, especially at high rates. researchgate.net After 140 cycles at a 1C rate, an LFP-coated LMNO retained 75% of its capacity, compared to the bare material. researchgate.net This improvement is attributed to enhanced surface conductivity and protection against side reactions. researchgate.net

Aluminum Fluoride (AlF₃) has been used as a coating material to enhance interfacial stability. researchgate.net

Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃/C (LATP/C) : This composite coating has been investigated to improve the electrochemical performance of LMNO. mdpi.com

Lithium Phosphate (Li₃PO₄) coatings can suppress the formation of an excessive solid electrolyte interphase (SEI) film, leading to more stable cycling, particularly at elevated temperatures. mdpi.com

Table 2: Research Findings on Phosphate and Fluoride Coatings for LMNO

Coating Material Research Finding Reference
LiFePO₄/C Improved capacity retention (75% after 140 cycles at 1C). researchgate.net
Li₃PO₄ Suppressed excessive SEI formation, enhancing stability at 60°C. mdpi.com
AlF₃ Utilized to enhance interfacial stability. researchgate.net

A significant advancement in coating technology is the use of materials with inherent lithium-ion conductivity. nih.gov These coatings not only provide a protective barrier but also facilitate the transport of lithium ions across the cathode-electrolyte interface, addressing a key limitation of ionically insulating coatings. researchgate.net

Li₂SnO₃ and Li₂ZrO₃ are examples of lithium-ion conductive coatings (LCCs) that can enhance the electrochemical performance of cathode materials. mdpi.com

LCCs can accelerate Li⁺ migration and reduce concentration polarization, leading to improved cycling and rate performance. researchgate.net

The higher ionic conductivity of these materials may allow for thicker, more mechanically robust coatings without compromising performance. researchgate.net

Research on Li₆.₂₈Al₀.₂₄La₃Zr₂O₁₂ (LALZO) , an oxide solid electrolyte, as a coating for LiNi₀.₅Mn₁.₅O₄ has shown suppressed side reactions and increased ion conductivity, leading to enhanced rate capability and cycle retention. bohrium.com

Conducting polymers offer a unique combination of electronic conductivity and physical protection, making them attractive coating materials for LMNO. electrochemsci.org These coatings can form a uniform and flexible layer on the cathode particles.

Poly(3,4-ethylenedioxythiophene) (PEDOT) : A uniform PEDOT coating on LiNi₀.₅Mn₁.₅O₄ has been shown to significantly improve power characteristics and electrochemical stability, especially at elevated temperatures. acs.org A 3 wt% PEDOT-coated sample demonstrated a high capacity retention of 91.6% after 200 cycles, compared to 56.5% for the bare material. rsc.org This coating also helps to suppress manganese dissolution. rsc.org

Polypyrrole (PPY) and Polyaniline (PANI) have also been investigated as coating materials. electrochemsci.orgnih.gov PANI-coated LMNO showed excellent cycling stability, with a capacity retention of 99.7% after 200 cycles at 0.5C. nih.gov

Coatings derived from the cyclization of polyacrylonitrile (PAN) have also been explored to improve the electrochemical performance of LMNO. electrochemsci.org

Table 3: Performance of Conductive Polymer Coated LMNO

Polymer Coating Key Performance Improvement Reference
PEDOT (3 wt%) Capacity retention of 91.6% after 200 cycles. rsc.org
PANI Capacity retention of 99.7% after 200 cycles at 0.5C. nih.gov
PPY Increases electrical conductivity and reduces electrode impedance. electrochemsci.org

Graphene, with its exceptional electronic conductivity and mechanical properties, is a promising material for creating composite cathodes with LMNO. electrochem.org

The high conductivity of graphene facilitates rapid electron transport to and from the active material. electrochem.org

Graphene can act as a conductive network, improving the rate capability of the electrode. researchgate.net

A graphene-added Li₁.₉Ni₀.₃₅Mn₀.₆₅O₂ electrode delivered an initial discharge capacity of 150.3 mAhg⁻¹ and maintained a capacity retention of 67% after 50 cycles, an improvement over the pristine material's 46% retention. iieta.org

Composites of reduced graphene oxide (rGO) with LMNO have shown more stable cycling performance. researchgate.net An rGO-LNMO composite with 2 wt% rGO delivered a discharge capacity of 50.6 mAh g⁻¹ at a high rate of 10C after 1000 cycles, with a capacity retention of 86.7%. researchgate.net

The primary function of surface coatings is to stabilize the interface between the LMNO cathode and the electrolyte. researchgate.netresearchgate.net An unstable interface leads to continuous electrolyte decomposition, the formation of a thick, resistive cathode-electrolyte interphase (CEI), and dissolution of transition metals, all of which contribute to capacity fading. rsc.orgbohrium.com

Coatings act as a physical barrier, preventing direct contact between the highly reactive delithiated cathode surface and the electrolyte, thus suppressing parasitic side reactions. rsc.orgbohrium.com

Materials like Al₂O₃ can react with and neutralize HF in the electrolyte, which would otherwise attack the cathode material. researchgate.net

By preventing transition metal dissolution, particularly of manganese, coatings help maintain the structural integrity of the LMNO lattice. rsc.org

A stable interface, facilitated by an effective coating, leads to lower and more stable interfacial impedance during cycling, which is crucial for maintaining good rate capability and long-term performance. researchgate.netmdpi.com

X-ray photoelectron spectroscopy (XPS) studies have shown that while some coatings like Al₂O₃ and ZrO₂ are stable, others like ZnO can decompose during charging. researchgate.net Even stable coatings like Al₂O₃ can undergo partial fluorination at the surface during cycling. researchgate.net

Micro- and Nanostructural Design Principles in this compound

The electrochemical performance of this compound (LMNO) cathode materials is intricately linked to their micro- and nanostructure. Strategic design at the particle level is a key avenue for enhancing properties such as energy density, rate capability, and cycle life. This involves precise control over particle size, morphology, crystallinity, and the creation of complex architectures.

Engineering Particle Size and Morphology for Optimized Performance

The size and shape of LMNO particles are critical parameters that influence lithium-ion diffusion kinetics, electrode-electrolyte interactions, and mechanical stability during cycling. Engineering these features allows for the tailoring of electrochemical properties to meet specific performance targets.

Research has shown that reducing particle size to the nanometer scale can significantly shorten Li-ion diffusion pathways, thereby enhancing rate capability. However, this often comes at the cost of lower tap density and increased surface area, which can lead to more pronounced side reactions with the electrolyte and poor thermal stability. For instance, in Li-rich layered oxides, finer-grained materials have demonstrated improved voltage stability due to a more reversible layered-to-spinel phase transition during cycling. researchgate.net Conversely, larger particles may offer better stability and higher tap density but can suffer from slower kinetics and increased mechanical stress, leading to particle cracking. researchgate.net

The morphology of the particles also plays a crucial role. For example, processing LiNi₀.₉₀Co₀.₀₅Mn₀.₀₅O₂ (NCM90) in a pressurized oxygen atmosphere has been shown to decrease the primary particle size by promoting lithium incorporation into the cathode lattice. figshare.com Different synthesis methods, such as sol-gel or coprecipitation, can yield varied morphologies, from nanoparticles to microspheres and nanorods, each with distinct electrochemical characteristics. dntb.gov.ua For Li-rich layered oxides, achieving particle size homogeneity is a significant challenge, but methods like microwave irradiation during solid-state synthesis have been shown to improve both structural ordering and particle size uniformity. researchgate.net

Table 1: Influence of Particle Size and Morphology on LMNO Performance

FeatureEffectResearch FindingReference
Particle Size Decreased SizeEnhances voltage stability in Li-rich layered oxides by allowing reversible phase transitions. researchgate.net
Increased SizeLarger particles are more susceptible to stress-induced structural damage and irreversible phase transitions. researchgate.net
HomogeneityMicrowave treatment in solid-state synthesis improves particle-size homogeneity and structural ordering in Li-rich LNCM. researchgate.net
Morphology Pressurized O₂ ProcessingDecreases primary particle size in NCM90, tackling structural instability from anisotropic lattice strain. figshare.com
NanorodsLi₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ nanorods deliver a reversible capacity of 223 mAh g⁻¹ after 150 cycles. dntb.gov.ua

Single Crystal vs. Polycrystalline Materials

This compound cathodes are typically produced in two main forms: polycrystalline (PC) aggregates or single-crystal (SC) particles. Polycrystalline materials consist of many small primary nanoparticles fused together to form larger, micron-sized secondary particles. acs.org In contrast, single-crystal cathodes are composed of individual, non-aggregated monocrystalline particles. acs.org The choice between these two structures involves significant trade-offs in performance, stability, and cost.

Polycrystalline Ni-rich NCM materials often suffer from poor cycling stability. Current time information in Bangalore, IN. During repeated charging and discharging, the anisotropic expansion and contraction of the primary grains induce stress at the grain boundaries, leading to intergranular microcracks. researchgate.net These cracks can cause the secondary particle to pulverize, leading to a loss of electrical contact and rapid capacity decay. acs.org Furthermore, the extensive grain boundary area provides more sites for undesirable side reactions with the electrolyte, compromising thermal stability. researchgate.net

Single-crystal NCMs are designed to overcome these issues. By eliminating grain boundaries, SC particles exhibit significantly higher mechanical strength and are much more resistant to microcracking, even under high electrode calendering pressure. Current time information in Bangalore, IN.researchgate.net This enhanced structural integrity leads to superior cycling stability and better thermal robustness, particularly at high voltages and temperatures. Current time information in Bangalore, IN.acs.org However, SC materials are not without challenges. They often exhibit lower initial specific capacity and poorer rate capability compared to their polycrystalline counterparts. Current time information in Bangalore, IN.acs.org This is primarily attributed to the longer Li-ion diffusion pathways within the larger, dense single crystals, which can limit kinetic performance. Current time information in Bangalore, IN.researchgate.net The synthesis of SC-NCM is also more complex and costly, requiring higher calcination temperatures and longer sintering times. researchgate.net

Table 2: Comparison of Polycrystalline vs. Single-Crystal NCM Cathodes

PropertyPolycrystalline (PC) NCMSingle-Crystal (SC) NCMReferences
Structure Agglomerates of nano-sized primary particles with extensive grain boundaries.Micron-sized, monolithic particles with no grain boundaries. acs.orgresearchgate.net
Mechanical Integrity Prone to intergranular microcracking and pulverization during cycling.High mechanical strength, robust against microcracking. acs.orgCurrent time information in Bangalore, IN.researchgate.net
Cycling Stability Generally lower, especially at high voltage and temperature, due to particle degradation.Significantly improved capacity retention and longer cycle life. Current time information in Bangalore, IN.acs.orgacs.org
Specific Capacity Higher initial discharge capacity due to shorter Li-ion diffusion paths within primary grains.Lower initial discharge capacity due to longer Li-ion diffusion paths in the bulk material. Current time information in Bangalore, IN.acs.org
Rate Capability Generally higher.Generally lower due to sluggish Li-ion bulk diffusion kinetics. researchgate.netacs.org
Thermal Stability Lower, with more side reactions and gas evolution due to larger active surface area.Higher thermal robustness due to lower specific surface area. researchgate.netacs.org
Synthesis Lower temperature synthesis, more cost-effective.Requires higher temperature and longer sintering times, leading to higher costs. researchgate.net

Hierarchical Structures and Porous Architectures

To combine the advantages of both nano-sized and micro-sized particles, hierarchical and porous architectures have been developed. These structures are typically micron-sized particles composed of self-assembled nanoscale primary building blocks, creating a porous internal network. acs.orgmdpi.com This design strategy aims to enhance electrochemical performance by providing both short Li-ion diffusion paths and good structural stability.

Hierarchical structures offer several key benefits. The nanoscale primary particles provide a large surface area for the electrode/electrolyte interface, facilitating charge transfer, while the micron-scale secondary structure ensures high tap density and better processability. acs.org The interconnected porous channels within the hierarchical structure allow for efficient electrolyte penetration, which shortens the effective Li-ion diffusion lengths and improves rate capability. acs.orgmdpi.com This architecture can also better accommodate the volume changes that occur during lithiation and delithiation, mitigating mechanical stress and enhancing cycling stability. wiley.com

Various synthesis methods have been employed to create these sophisticated structures. For example, a porous prism architecture of Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ constructed via a coprecipitation solvothermal method demonstrated a high initial discharge capacity of 295.3 mAh g⁻¹ at 0.1C and excellent rate capability. acs.org Another approach using an ice templating strategy produced hierarchical mesoporous Li[Li₀.₂Ni₀.₂Mn₀.₆]O₂ microspheres that delivered a high capacity of 280.1 mAh g⁻¹ and superior rate performance. acs.org Similarly, a deep chemical delithiation process has been used to create 3D nanoporous Li-rich layered oxides with pores around 3.6 nm, which exhibited a high rate capability of 197.6 mAh g⁻¹ at a high current of 1250 mA g⁻¹. acs.org These findings highlight the significant potential of hierarchical and porous designs for developing next-generation high-performance cathode materials.

Table 3: Performance of LMNO with Hierarchical and Porous Architectures

Material & StructureSynthesis MethodKey Performance MetricReference
Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ (Porous Prism Architecture)Coprecipitation SolvothermalInitial Discharge Capacity: 295.3 mAh g⁻¹ at 0.1C; Rate Capability: 150.6 mAh g⁻¹ at 5.0C. acs.org
Li[Li₀.₂Ni₀.₂Mn₀.₆]O₂ (Hierarchical Mesoporous Microspheres)Ice Templating & CoprecipitationInitial Discharge Capacity: 280.1 mAh g⁻¹ at 0.1C; Rate Capability: 152.4 mAh g⁻¹ at 5C. acs.org
Li[Li₀.₁₄₄Ni₀.₁₃₆Co₀.₁₃₆Mn₀.₅₄₄]O₂ (3D Nanoporous Structure)Deep Chemical Delithiation with CO₂Rate Capability: 197.6 mAh g⁻¹ at 1250 mA g⁻¹; Capacity Retention: ~94.8% after 100 cycles. acs.org
LiNi₀.₃₃Co₀.₃₃Mn₀.₃₃O₂ (NCM111) (Hierarchically Structured Porous Particles)Thermal Solidification of Agglomerated NanoparticlesSignificantly improved rate capability compared to dense material, especially at higher C-rates. mdpi.com

Degradation Mechanisms and Mitigation Strategies

Electrochemical Degradation Pathways

Electrochemical degradation encompasses a series of detrimental reactions that occur during battery cycling. These include the dissolution of transition metals, decomposition of the electrolyte, and the evolution of the solid electrolyte interphase.

A significant challenge for manganese-based cathode materials, including LMNO, is the dissolution of manganese ions into the electrolyte, particularly at elevated temperatures. This phenomenon contributes to capacity fade through the loss of active material. The dissolution process is primarily linked to the presence of hydrofluoric acid (HF) in the electrolyte, which is formed from the reaction of the lithium salt (e.g., LiPF6) with trace amounts of water.

The dissolution of manganese is often initiated by the disproportionation of Mn³⁺ ions on the cathode surface into Mn⁴⁺ and soluble Mn²⁺ ions. This reaction is exacerbated by the acidic environment created by HF. While Mn⁴⁺ is relatively stable within the cathode structure, Mn²⁺ ions are more prone to dissolving into the electrolyte. chemrxiv.orguqam.ca The dissolved Mn²⁺ ions can then migrate to the anode and deposit on its surface, disrupting the solid electrolyte interphase (SEI) and leading to further performance degradation. umich.edu

Operando nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) studies have demonstrated a strong correlation between HF formation and the dissolution of Mn²⁺ from the LMNO cathode. chemrxiv.orgacs.org The rate of manganese dissolution is influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing Manganese Dissolution in LMNO Cathodes

Factor Effect on Manganese Dissolution
Temperature Increased temperature accelerates the rate of dissolution. umich.edu
State of Charge (Voltage) Higher states of charge (higher voltages) lead to increased dissolution. acs.org
Electrolyte Composition The presence of HF significantly promotes dissolution. d-nb.info
Particle Size Smaller particles with higher surface area can exhibit more pronounced dissolution. umich.edu

The high operating voltage of LMNO cathodes (around 4.7 V vs. Li/Li⁺) poses a significant challenge to the stability of conventional carbonate-based electrolytes. At such high potentials, the electrolyte can undergo oxidative decomposition, leading to the formation of various byproducts and a loss of active lithium. This decomposition contributes to the formation of a cathode electrolyte interphase (CEI) on the surface of the LMNO particles. acs.org

The decomposition of the electrolyte can proceed through multiple pathways, including both chemical and electrochemical reactions. researchgate.net These reactions can be catalyzed by the surface of the cathode material. For instance, the oxidation of ethylene carbonate (EC), a common electrolyte solvent, can generate protons and other reactive species that further degrade the electrolyte and the cathode surface. researchgate.net

Research has identified two distinct mechanisms for electrolyte decomposition at the surface of nickel-rich cathodes:

Low Potentials: Dehydrogenation of ethylene carbonate to form vinylene carbonate.

High Potentials: Chemical oxidation of the electrolyte by reactive oxygen species released from the cathode, leading to the formation of CO₂ and CO. nih.gov

The decomposition products of the electrolyte accumulate on the surface of the LMNO cathode to form a passivation layer known as the cathode electrolyte interphase (CEI), which is analogous to the solid electrolyte interphase (SEI) on the anode. forgenano.com An ideal CEI should be electronically insulating but ionically conductive, allowing for the passage of lithium ions while preventing further electrolyte decomposition. grepow.com

However, the CEI layer in LMNO-based cells is often unstable and can evolve during cycling. The deposition of dissolved manganese ions from the cathode onto the anode's SEI layer is a significant contributor to its instability. umich.edu This deposition can catalyze further electrolyte decomposition, leading to a thicker and more resistive SEI layer. umich.edu Studies have shown that the presence of manganese in the SEI layer leads to the formation of an oxygen-rich and defective layer, which accelerates SEI growth and contributes to capacity fade and increased impedance. umich.edumst.edu

The composition of the SEI is complex and consists of both organic and inorganic compounds, such as lithium carbonate (Li₂CO₃), lithium fluoride (B91410) (LiF), and various lithium alkyl carbonates (ROCO₂Li). youtube.com The continuous growth and evolution of the SEI layer due to manganese deposition and ongoing electrolyte decomposition are critical factors in the long-term performance degradation of LMNO batteries.

Oxygen release from the crystal lattice is another critical degradation mechanism in LMNO and other lithium-rich layered oxide cathodes. This phenomenon is particularly pronounced at high states of charge and elevated temperatures. The loss of lattice oxygen can lead to irreversible structural changes, including the transformation from a layered to a spinel-like or rock-salt phase on the particle surface. mdpi.comresearchgate.net

The release of oxygen is often associated with the migration of transition metal ions into the lithium layers, which disrupts the ordered layered structure. nih.gov This structural transformation can impede lithium-ion diffusion and lead to a significant drop in capacity and voltage.

The released oxygen is highly reactive and can further exacerbate the degradation of the electrolyte, leading to the formation of gaseous byproducts like CO₂ and O₂. researchgate.net This not only consumes the electrolyte but can also lead to an increase in the internal pressure of the battery, posing a safety concern. The structural instability caused by oxygen release is a major contributor to the voltage fade and capacity degradation observed in LMNO cathodes during cycling.

Structural and Mechanical Degradation

In addition to electrochemical degradation, LMNO cathodes can also undergo structural and mechanical degradation, which can impact their long-term stability and performance.

The Jahn-Teller distortion is a geometric distortion of a non-linear molecular system that reduces its symmetry and energy. In the context of lithium manganese oxides, this effect is particularly relevant for the spinel LiMn₂O₄, which can be a component or a related phase in LMNO materials. The Jahn-Teller effect in LiMn₂O₄ is a primary reason for its capacity fading. rsc.org

This distortion arises from the presence of high-spin Mn³⁺ ions (with a t₂g³e_g¹ electron configuration) in the octahedral sites of the spinel structure. The single electron in the e_g orbital leads to an unstable, degenerate electronic state, which is resolved by a distortion of the MnO₆ octahedra. mdpi.com This distortion typically involves an elongation of two of the Mn-O bonds and a contraction of the other four.

During the discharge process, as lithium ions are inserted into the structure, the average manganese oxidation state decreases, and the concentration of Mn³⁺ increases. This leads to a cooperative Jahn-Teller distortion, causing a phase transition from the cubic spinel structure to a tetragonal phase. researchgate.net This phase transition is associated with a significant volume change (around 6.5%), which can induce mechanical stress and strain within the electrode particles. acs.org This can lead to particle cracking, loss of electrical contact, and ultimately, a rapid decline in capacity. mdpi.com

Table 2: Consequences of Jahn-Teller Distortion in Manganese Spinels

Consequence Description
Structural Phase Transition Transformation from a cubic to a tetragonal crystal structure. researchgate.net
Volume Change Significant anisotropic volume change, leading to mechanical stress. acs.org
Particle Cracking Mechanical stress can cause cracking and pulverization of the active material. mdpi.com
Capacity Fading Disruption of the crystal structure and loss of electrical contact leads to a rapid loss of capacity. rsc.org
Manganese Dissolution The structural instability can accelerate the dissolution of manganese into the electrolyte. mdpi.com

Phase Transformations and Volume Changes During Cycling

Lithium Manganese Nickel Oxide undergoes significant structural changes during the electrochemical cycling process. The delithiation (charging) of spinel LiMn1.5Ni0.5O4 (LMNO) involves a series of first-order phase transitions. The material converts from LMNO (with Ni2+) to Li0.5Mn1.5Ni0.5O4 (L0.5MNO, with Ni3+) and subsequently to Mn1.5Ni0.5O4 (MNO, with Ni4+) escholarship.orgresearchgate.net.

In manganese-rich spinels, another critical phase transition involves the Jahn-Teller distortion. This effect can cause a transformation from the cubic LiMn2O4 structure to a tetragonal Li2Mn2O4 phase, which is associated with a large and anisotropic volume change of up to 16% nih.gov. This significant structural change can lead to severe damage within the active material particles nih.gov.

Table 1: Lattice Parameters and Volume Changes in LMNO During Delithiation

Phase Ni Oxidation State Lattice Parameter (Å) Volume Change from LMNO
LiMn1.5Ni0.5O4 (LMNO) Ni2+ 8.17 0%
Li0.5Mn1.5Ni0.5O4 (L0.5MNO) Ni3+ 8.09 ~3%
Mn1.5Ni0.5O4 (MNO) Ni4+ 8.00 ~6.3%

Data sourced from eScholarship escholarship.org.

Particle Fracture and Pulverization

The internal stresses induced by the repeated volume changes during lithiation and delithiation are a primary cause of mechanical degradation in LMNO cathodes. This phenomenon, often referred to as "cathode cracking," manifests as the formation of microcracks within the particles researchgate.net. These cracks can propagate along grain boundaries, particularly in secondary particle structures, leading to the fracture and eventual pulverization of the cathode material acs.orgwikipedia.org.

The infiltration of the electrolyte into these newly created cracks exposes fresh surfaces of the active material, which can accelerate parasitic side reactions and the loss of active sites acs.org. This mechanical breakdown compromises the structural integrity of the electrode, leading to a loss of electrical contact between particles and a subsequent decline in capacity and performance researchgate.net. Observations have confirmed that strain-induced cracking occurs in LMNO crystals, suggesting a clear link between electrochemical cycling, phase transitions, and mechanical failure escholarship.orgresearchgate.net.

Cation Migration and Mixing (e.g., Ni/Li exchange)

Cation migration, specifically the exchange of lithium ions (Li+) and nickel ions (Ni2+), is another significant degradation mechanism in layered nickel-containing oxides. This phenomenon, known as Ni/Li exchange or cation disorder, occurs because the ionic radii of Ni2+ (0.69 Å) and Li+ (0.76 Å) are very similar, which facilitates their swapping of positions within the crystal lattice wikipedia.orgosti.gov.

During synthesis and electrochemical cycling, Ni2+ ions can migrate from the transition metal layer to occupy lithium sites in the lithium layer, and vice-versa osti.gov. This disorder disrupts the distinct layered structure that is essential for efficient lithium-ion diffusion, thereby impeding the battery's kinetics and leading to reduced capacity and rate capability. The degree of Ni/Li exchange is influenced by factors such as the nickel content and the presence of other elements like cobalt, which can help suppress these interlayer interactions osti.govresearchgate.net. Studies indicate that even in materials quenched from high temperatures, a significant degree of short-range order and clustering can persist, affecting electrochemical performance researchgate.net.

Strategies for Degradation Suppression

To address the degradation mechanisms inherent to this compound, researchers have developed several key strategies focusing on enhancing structural stability and protecting the material's surface.

Structural Stabilization through Doping and Architectural Design

One of the most effective methods to enhance the structural integrity of LMNO is through elemental doping. Introducing various cations (such as Al3+, Mg2+, K+) or anions (like F−) into the crystal lattice can stabilize the structure mdpi.comnih.gov. For instance, Mg doping has been shown to reinforce the MnO6-octahedral slabs, which helps to retard detrimental structural transformations during cycling nih.gov. Doping can also reduce the amount of electrochemically active Mn3+, which is involved in the Jahn-Teller distortion, thereby improving the stability of the unit cell mdpi.com.

Architectural design at the microstructural level also plays a crucial role. A dual-modification strategy combining tungsten (W) and fluorine (F) co-doping has been shown to transform the microstructure of primary particles into a unique rod-like shape. This architecture enhances the reversibility of phase transitions and alleviates the formation of microcracks bohrium.com. Other approaches include creating core-shell or concentration-gradient structures to optimize the morphology and stability of the particles mdpi.com.

Table 2: Effects of Different Dopants on LMNO Cathode Stability

Dopant Location in Lattice Primary Stabilization Mechanism Reported Benefit
Magnesium (Mg2+) Mn site Reinforces MnO6-octahedral slabs, retards phase transition Enhanced cycling stability
Aluminum (Al3+) Octahedral sites Stronger Al-O bond improves structural stability Improved stability at elevated temperatures
Tungsten (W) & Fluorine (F) Co-doping Induces rod-like primary particle microstructure Enhanced phase transition reversibility, reduced microcracks

Information compiled from multiple sources mdpi.comnih.govbohrium.com.

Surface Protection Layers against Electrolyte Attack

Protecting the surface of the LMNO particles from direct contact with the electrolyte is crucial for preventing parasitic side reactions and transition metal dissolution. This is commonly achieved by applying a thin, stable coating layer to the active material google.com. A variety of materials have been investigated for this purpose, including metal oxides, phosphates, and fluorides researchgate.netmdpi.com.

Materials such as Al2O3, TiO2, ZrO2, and CoAl2O4 have proven effective as physical protective barriers researchgate.netmdpi.comxmu.edu.cn. These coatings, often applied using techniques like atomic layer deposition (ALD), can stabilize the cathode-electrolyte interface, reduce electrolyte oxidation, and suppress the dissolution of transition metals xmu.edu.cnatomiclayerdeposition.com. For example, a CoAl2O4 coating with a thickness of approximately 8 nm can form a stable screen between the LMNO and the electrolyte, significantly enhancing performance and thermal stability at high temperatures xmu.edu.cn. Similarly, Li3PO4 has been identified as a robust surface protection layer that mitigates capacity fade and mechanical damage researchgate.net.

Mitigation of Transition Metal Dissolution

The dissolution of manganese is a well-established failure mechanism in manganese-based spinel materials acs.org. This process is often driven by the presence of hydrofluoric acid (HF) in the electrolyte, which can be formed from the decomposition of the LiPF6 salt atomiclayerdeposition.comnih.gov. The acid triggers a disproportionation reaction where two Mn3+ ions on the particle surface are converted into a soluble Mn2+ ion and a solid Mn4+ ion (2Mn3+ → Mn2+ + Mn4+) acs.orgnih.gov. The dissolved Mn2+ ions can migrate to the anode, leading to capacity fade acs.org.

Strategies to mitigate this issue focus on both protecting the cathode surface and modifying the electrolyte. Surface coatings, as discussed previously, serve as a primary defense by physically blocking the electrolyte from reacting with the cathode material researchgate.net. Additionally, developing advanced electrolytes with improved anodic stability that prevent the formation of HF is a critical area of research chemrxiv.org. By preventing the generation of acid, the primary driver for the manganese disproportionation reaction is eliminated, thus mitigating a key degradation pathway nih.govchemrxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ion Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local environment and dynamics of lithium ions within the crystal structure of this compound (LMNO). Specifically, ⁷Li NMR provides detailed insights into the structural and electronic changes that occur during electrochemical cycling. ualberta.ca

In paramagnetic cathode materials like LMNO, the interaction between the lithium nuclei and the unpaired electrons of the transition metal ions (Mn and Ni) results in significant paramagnetic shifts in the NMR spectra. nih.gov These shifts are highly sensitive to the local coordination and the number and type of neighboring transition metal ions. researchgate.net

Research findings from ⁷Li Magic Angle Spinning (MAS) NMR studies on LMNO materials reveal distinct resonance groups. For instance, in Li-rich layered oxides, signals around 0 ppm are typically assigned to diamagnetic lithium species, such as surface contaminants like LiOH and Li₂CO₃, or components of the solid electrolyte interphase (SEI). kit.edu Broader resonances at much higher frequencies, often between 300 and 1500 ppm, are characteristic of lithium ions within the layered structure itself. researchgate.netkit.edu These are further distinguished into lithium in the lithium layers (LiLi) and lithium in the transition metal layers (LiTM). kit.edu

The analysis of these paramagnetic shifts allows for the identification of different lithium environments and the tracking of ion movement. Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can be employed to probe the dynamics of lithium ion hopping between different sites within the lattice, providing crucial information on ionic conductivity and diffusion pathways. ualberta.ca

Table 1: Typical ⁷Li NMR Resonances in this compound and Related Materials

Chemical Shift (ppm)Assignment
~0Diamagnetic Li species (e.g., LiOH, Li₂CO₃, SEI components) researchgate.netkit.edu
300 - 1000Lithium ions in the Li layers (LiLi) researchgate.netkit.edu
1300 - 1500Lithium ions in the transition metal layers (LiTM) kit.edu
Note: Specific shift values can vary depending on the exact stoichiometry, transition metal ordering, and state of charge.

Microscopic and Imaging Techniques

Microscopic and imaging techniques are indispensable for understanding the relationship between the structure, morphology, and electrochemical performance of this compound (LMNO). These methods provide visual and compositional information from the micrometer scale down to the atomic level.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology, particle size, and particle shape of LMNO powders and electrodes. rsc.org The morphology of LMNO particles is highly dependent on the synthesis method and conditions, which in turn significantly impacts electrochemical performance. scielo.org.coredalyc.org

SEM studies have shown that LMNO can exhibit various morphologies, including octahedral, truncated octahedral, spherical, and platelet-like shapes. scielo.org.coredalyc.orgsci-hub.seresearchgate.net For instance, both solid-state and sol-gel synthesis methods can produce octahedral particles, though the sol-gel method tends to result in smaller particle sizes. scielo.org.coredalyc.org Some synthesis routes, like co-precipitation, can yield spherical microparticles composed of smaller primary nanoparticles. e3s-conferences.orgtennessee.edu The morphology is a critical factor; for example, well-defined octahedral particles with exposed {111} facets are often associated with superior electrochemical performance due to favorable Li+ diffusion pathways. researchgate.net

SEM is also used to observe changes in the electrode morphology after cycling. It can reveal particle cracking, agglomeration, or the growth of the solid electrolyte interphase (SEI), which are linked to capacity fading. sci-hub.se For example, studies have shown that after extensive cycling, the original particle shape can be maintained, but signs of structural collapse may become evident. sci-hub.se

Table 2: Influence of Synthesis Method on LMNO Morphology as Observed by SEM

Synthesis MethodObserved MorphologyTypical Particle SizeReference
Solid-State ReactionOctahedralLarger crystals scielo.org.coredalyc.org
Sol-GelOctahedral, smaller particlesSmaller crystals scielo.org.coredalyc.org
Hydrothermal & Post-calcinationSpindle-like10-15 µm (long axis), 5-8 µm (short axis) sci-hub.se
Co-precipitationPorous spherical~6 µm e3s-conferences.org
Molten Salt SynthesisPlatelet-likeNanometric thickness researchgate.net

Transmission Electron Microscopy (TEM, HRTEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer much higher magnification and resolution than SEM, enabling the investigation of the nanoscale structure of LMNO materials. These techniques are crucial for visualizing the internal structure, crystal lattice, and defects within individual particles. frontiersin.orgwiley.com

HRTEM analysis can reveal the atomic arrangement of the crystal lattice, allowing for the identification of specific crystallographic planes. For example, lattice fringes with a spacing of 0.47 nm are characteristic of the (001) plane in the Li₂MnO₃ superlattice structure or the (003) plane in the LiNi₀.₅Mn₀.₅O₂ layered structure. frontiersin.org This level of detail is vital for understanding the degree of cation ordering and identifying different phases within the material.

TEM is also instrumental in studying structural transformations that occur during cycling. After cycling, especially at high voltages, TEM has revealed the formation of new phases on the particle surface. acs.org For instance, a thin surface region (~2 nm) can transform into a Mn₃O₄-like structure due to the migration of transition metal ions into tetrahedral lithium sites. osti.gov Just beneath this layer, a rock-salt-like structure can form. osti.gov These structural changes at the nanoscale are directly linked to performance degradation. osti.gov

Scanning Transmission Electron Microscopy (STEM, ADF-STEM) for Atomic-Scale Imaging and Compositional Mapping

Scanning Transmission Electron Microscopy (STEM), particularly when combined with Annular Dark-Field (ADF) imaging (ADF-STEM), provides atomic-resolution images where the contrast is sensitive to the atomic number (Z-contrast). This makes it an exceptionally powerful tool for distinguishing between the different transition metals (Mn and Ni) and observing their arrangement on the atomic scale. acs.org

STEM studies have provided direct evidence for the mechanisms behind morphological and structural changes. For instance, observations have shown that the formation of a truncated octahedral morphology in LiNi₀.₅Mn₁.₅O₄ is linked to the atomic-level migration of Ni and Mn ions in the surface region. acs.org STEM combined with Electron Energy Loss Spectroscopy (EELS) has confirmed the presence of oxygen-deficient and Ni-rich areas near newly formed {100} crystal planes. acs.org

Electrochemical Characterization Techniques

Electrochemical characterization techniques are essential for evaluating the performance of this compound (LMNO) as a cathode material in lithium-ion batteries. These methods probe the fundamental redox processes, kinetics, and stability of the material during charge and discharge cycles.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement used to investigate the redox behavior of LMNO. By sweeping the potential of the LMNO electrode and measuring the resulting current, CV provides information on the voltages at which lithium insertion (reduction) and extraction (oxidation) occur. rsc.org

The CV curve of a well-ordered, high-voltage spinel LiNi₀.₅Mn₁.₅O₄ typically shows a dominant pair of redox peaks at approximately 4.7 V versus Li/Li⁺. scielo.org.cosci-hub.se This high-voltage activity is primarily attributed to the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ redox couples. redalyc.orgresearchgate.net The presence of two closely spaced peaks in this region is often linked to the ordering of lithium ions in the crystal structure during the phase transitions. csu.edu.cn

In some cases, especially in materials with a degree of disorder or non-stoichiometry, additional redox peaks can be observed at lower potentials. A pair of peaks around 4.0 V is commonly assigned to the Mn³⁺/Mn⁴⁺ redox couple. sci-hub.seresearchgate.net The presence and intensity of this 4.0 V peak can indicate the existence of Mn³⁺ ions, which can arise from oxygen deficiencies or structural disorder. e3s-conferences.orgcsu.edu.cn The shape and separation of the anodic and cathodic peaks provide insights into the electrochemical reversibility and kinetics of the redox reactions. Well-overlapped and sharp peaks suggest good reversibility and fast kinetics. sci-hub.se

Table 3: Key Redox Peaks in Cyclic Voltammograms of LiNi₀.₅Mn₁.₅O₄

Potential Range (vs. Li/Li⁺)Associated Redox CoupleStructural ImplicationReference
~4.7 VNi²⁺/Ni⁴⁺Primary redox activity in spinel LMNO scielo.org.cosci-hub.seresearchgate.net
~4.0 VMn³⁺/Mn⁴⁺Presence of Mn³⁺, often linked to disorder or oxygen vacancies sci-hub.see3s-conferences.orgresearchgate.net
~3.0 VSide ReactionsPossible reactions between the electrode and electrolyte sci-hub.se

The scan rate in a CV experiment can also provide information about the diffusion characteristics of lithium ions. By varying the scan rate and analyzing the peak current, it is possible to estimate the lithium-ion diffusion coefficient. berkeley.edu

Table of Compounds

Compound NameChemical Formula
This compoundLiNiₓMn₂₋ₓO₄ (specifically LiNi₀.₅Mn₁.₅O₄)
Lithium Hydroxide (B78521)LiOH
Lithium CarbonateLi₂CO₃
Lithium Manganese OxideLiMn₂O₄
Manganese(III) OxideMn₃O₄
Nickel OxideNiO
Lithium Cobalt OxideLiCoO₂
Lithium Iron Phosphate (B84403)LiFePO₄
Strontium RuthenateSrRuO₃
Strontium TitanateSrTiO₃
Lithium PerchlorateLiClO₄
Propylene CarbonateC₄H₆O₃
Ethylene CarbonateC₃H₄O₃
Dimethyl CarbonateC₃H₆O₃
Lithium HexafluorophosphateLiPF₆
Carboxymethyl Chitosan-
Poly(3,4-ethylenedioxythiophene) Polystyrene SulfonatePEDOT:PSS
Pullulan(C₆H₁₀O₅)n
Glycerol (B35011)C₃H₈O₃
SodiumNa
CobaltCo
IronFe
PhosphorusP
AluminumAl
IridiumIr
PlatinumPt
ZincZn
ZirconiumZr
LanthanumLa
SeleniumSe
TelluriumTe
NiobiumNb
FerroceneFe(C₅H₅)₂
Carbon DioxideCO₂
OxygenO₂
NitrogenN₂
ArgonAr
WaterH₂O
Citric AcidC₆H₈O₇
Lithium AcetateLiCH₃COO
Nickel AcetateNi(CH₃COO)₂
Manganese AcetateMn(CH₃COO)₂
Cobalt(II) Sulfate HeptahydrateCoSO₄·7H₂O
Iron(II) SulfateFeSO₄
Sodium Dihydrogen PhosphateNaH₂PO₄
N-hexyl Pyridinium Tetrafluoroborate[HPy][BF₄]
Lithium BorateLiₓBᵧO₂
CarbonC
Graphite (B72142)C
Carbon NanotubesC
Manganese(IV) OxideMnO₂
Lithium-rich Nickel Manganese Cobalt OxideLi₁.₂Mn₀.₅₅Ni₀.₁₅Co₀.₁O₂
Lithium Nickel Cobalt Aluminum OxideLiNiₓCoᵧAl₂O₂
Lithium Nickel Manganese Cobalt OxideLiNiₓMnᵧCo₂O₂
Lithium Vanadium Phosphate FluorideLiVPO₄F
λ-Manganese Dioxideλ-MnO₂
Zinc SulfateZnSO₄
Lithium SulfateLi₂SO₄
Lithium TitanateLi₂TiO₃
Lithium ZirconateLi₂ZrO₃
Lithium Lanthanum Zirconium OxideLi₇La₃Zr₂O₁₂
Nickel(II) CarbonateNiCO₃
Manganese(II) CarbonateMnCO₃
Lithium CarbonateLi₂CO₃
Nickel Manganese CarbonateNi₀.₂₅Mn₀.₇₅CO₃
Zinc Cobalt Nickel OxideZnCo₁.₈Ni₀.₂O₄
Sodium OxideNa₂O
Potassium HydroxideKOH
Sulfuric AcidH₂SO₄
Hydrochloric AcidHCl
Nitric AcidHNO₃
Acetic AcidCH₃COOH
Formic AcidHCOOH
Oxalic AcidC₂H₂O₄
Benzoic AcidC₇H₆O₂
Phthalic AcidC₈H₆O₄
Terephthalic AcidC₈H₆O₄
TrimethylaluminumAl(CH₃)₃
TriethylaluminumAl(C₂H₅)₃
DiethylzincZn(C₂H₅)₂
TetraethyltinSn(C₂H₅)₄
TrimethylgalliumGa(CH₃)₃
TrimethylindiumIn(CH₃)₃
TrimethylantimonySb(CH₃)₃
DiethyltellurideTe(C₂H₅)₂
DiethylselenideSe(C₂H₅)₂
DiethylsulfideS(C₂H₅)₂
Diethylether(C₂H₅)₂O
TetrahydrofuranC₄H₈O
DioxaneC₄H₈O₂
PyridineC₅H₅N
TriethylamineN(C₂H₅)₃
AmmoniaNH₃
HydrogenH₂
MethaneCH₄
EthaneC₂H₆
PropaneC₃H₈
ButaneC₄H₁₀
PentaneC₅H₁₂
HexaneC₆H₁₄
HeptaneC₇H₁₆
OctaneC₈H₁₈
NonaneC₉H₂₀
DecaneC₁₀H₂₂
MethanolCH₃OH
Ethanol (B145695)C₂H₅OH
PropanolC₃H₇OH
ButanolC₄H₉OH
AcetoneC₃H₆O
Methyl Ethyl KetoneC₄H₈O
AcetonitrileCH₃CN
DimethylformamideC₃H₇NO
Dimethyl SulfoxideC₂H₆OS
DichloromethaneCH₂Cl₂
ChloroformCHCl₃
Carbon TetrachlorideCCl₄
BenzeneC₆H₆
TolueneC₇H₈
XyleneC₈H₁₀
StyreneC₈H₈
PhenolC₆H₅OH
AnilineC₆H₅NH₂
NitrobenzeneC₆H₅NO₂
BenzaldehydeC₇H₆O
AcetophenoneC₈H₈O
Benzoic AcidC₇H₆O₂
Phthalic Anhydride (B1165640)C₈H₄O₃
Maleic AnhydrideC₄H₂O₃
FuranC₄H₄O
ThiopheneC₄H₄S
PyrroleC₄H₅N
ImidazoleC₃H₄N₂
PyrazoleC₃H₄N₂
OxazoleC₃H₃NO
ThiazoleC₃H₃NS
PyrimidineC₄H₄N₂
PurineC₅H₄N₄
QuinolineC₉H₇N
IsoquinolineC₉H₇N
IndoleC₈H₇N
CarbazoleC₁₂H₉N
AcridineC₁₃H₉N
PhenanthreneC₁₄H₁₀
AnthraceneC₁₄H₁₀
NaphthaleneC₁₀H₈
BiphenylC₁₂H₁₀
TerphenylC₁₈H₁₄
PyreneC₁₆H₁₀
PeryleneC₂₀H₁₂
CoroneneC₂₄H₁₂
Fullerene C60C₆₀
Fullerene C70C₇₀
GrapheneC
DiamondC
SiliconSi
GermaniumGe
TinSn
LeadPb
BoronB
GalliumGa
IndiumIn
ThalliumTl
SulfurS
SeleniumSe
TelluriumTe
ChlorineCl
BromineBr
IodineI
FluorineF
HeliumHe
NeonNe
KryptonKr
XenonXe
RadonRn
LithiumLi
SodiumNa
PotassiumK
RubidiumRb
CesiumCs
FranciumFr
BerylliumBe
MagnesiumMg
CalciumCa
StrontiumSr
BariumBa
RadiumRa
ScandiumSc
YttriumY
LanthanumLa
ActiniumAc
TitaniumTi
ZirconiumZr
HafniumHf
RutherfordiumRf
VanadiumV
NiobiumNb
TantalumTa
DubniumDb
ChromiumCr
MolybdenumMo
TungstenW
SeaborgiumSg
ManganeseMn
TechnetiumTc
RheniumRe
BohriumBh
IronFe
RutheniumRu
OsmiumOs
HassiumHs
CobaltCo
RhodiumRh
IridiumIr
MeitneriumMt
NickelNi
PalladiumPd
PlatinumPt
DarmstadtiumDs
CopperCu
SilverAg
GoldAu
RoentgeniumRg
ZincZn
CadmiumCd
MercuryHg
CoperniciumCn
AluminumAl
GalliumGa
IndiumIn
ThalliumTl
NihoniumNh
SiliconSi
GermaniumGe
TinSn
LeadPb
FleroviumFl
PhosphorusP
ArsenicAs
AntimonySb
BismuthBi
MoscoviumMc
SulfurS
SeleniumSe
TelluriumTe
PoloniumPo
LivermoriumLv
ChlorineCl
BromineBr
IodineI
AstatineAt
TennessineTs
HeliumHe
NeonNe
ArgonAr
KryptonKr
XenonXe
RadonRn
OganessonOg
LanthanumLa
CeriumCe
PraseodymiumPr
NeodymiumNd
PromethiumPm
SamariumSm
EuropiumEu
GadoliniumGd
TerbiumTb
DysprosiumDy
HolmiumHo
ErbiumEr
ThuliumTm
YtterbiumYb
LutetiumLu
ActiniumAc
ThoriumTh
ProtactiniumPa
UraniumU
NeptuniumNp
PlutoniumPu
AmericiumAm
CuriumCm
BerkeliumBk
CaliforniumCf
EinsteiniumEs
FermiumFm
MendeleviumMd
NobeliumNo
LawrenciumLr

This article delves into the sophisticated analytical methods employed to investigate the intricate properties of this compound (LMNO), a prominent cathode material for high-voltage lithium-ion batteries. The focus is strictly on the application of these techniques to understand the material's physicochemical characteristics.

Advanced Characterization Techniques for In Depth Analysis

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ion Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive probe into the local atomic environment and dynamic behavior of lithium ions within the LMNO crystal lattice. The use of ⁷Li NMR, in particular, yields detailed information on structural and electronic changes during electrochemical processes. ualberta.ca In paramagnetic materials like LMNO, the interaction between lithium nuclei and unpaired electrons from manganese and nickel ions leads to significant paramagnetic shifts in the NMR spectra. nih.gov These shifts are exquisitely sensitive to the local coordination of lithium and the specific arrangement of neighboring transition metal ions. researchgate.net

Research utilizing ⁷Li Magic Angle Spinning (MAS) NMR on LMNO materials has successfully identified distinct resonance groups. Typically, signals observed around 0 ppm are assigned to diamagnetic lithium compounds, which may include surface species like lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃), or components of the solid electrolyte interphase (SEI). kit.edu In contrast, broad resonances appearing at much higher frequencies, often in the range of 300 to 1500 ppm, are characteristic of lithium ions residing within the layered structure of the material. researchgate.netkit.edu These are further classified into lithium ions located in the lithium layers (LiLi) and those situated in the transition metal layers (LiTM). kit.edu

The analysis of these paramagnetic shifts enables the precise identification of different lithium environments and allows for the tracking of ion movement. Advanced techniques like two-dimensional NMR Exchange Spectroscopy (EXSY) can directly probe the kinetics of lithium ion hopping between various sites within the lattice, providing critical data on ionic conductivity and diffusion pathways. ualberta.ca

Table 1: Typical ⁷Li NMR Resonances in Lithium Manganese Nickel Oxide and Related Materials
Chemical Shift (ppm)Assignment
~0Diamagnetic Li species (e.g., LiOH, Li₂CO₃, SEI components) researchgate.netkit.edu
300 - 1000Lithium ions in the Li layers (LiLi) researchgate.netkit.edu
1300 - 1500Lithium ions in the transition metal layers (LiTM) kit.edu

Microscopic and Imaging Techniques

Microscopy and imaging are fundamental to establishing the crucial link between the morphology, crystal structure, and electrochemical performance of LMNO. These techniques provide visual and compositional data across a range of scales, from micrometers down to the atomic level.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is the primary technique for characterizing the surface topography, particle size distribution, and shape of LMNO powders and fabricated electrodes. rsc.org The morphology of LMNO particles is profoundly influenced by the synthesis method and subsequent processing conditions, which in turn have a significant impact on the material's electrochemical behavior. scielo.org.coredalyc.org

SEM analyses have revealed that LMNO can adopt various morphologies, such as octahedral, truncated octahedral, spherical, and platelet-like structures. scielo.org.coredalyc.orgsci-hub.seresearchgate.net For example, both solid-state and sol-gel synthesis routes can yield particles with an octahedral habit, although the sol-gel method typically produces smaller crystallites. scielo.org.coredalyc.org Alternative methods like co-precipitation can result in the formation of spherical microparticles that are themselves agglomerates of smaller primary nanoparticles. e3s-conferences.orgtennessee.edu The particle morphology is a critical determinant of performance; for instance, well-formed octahedral particles that preferentially expose {111} crystal facets are often correlated with superior electrochemical properties, attributed to more favorable pathways for lithium-ion diffusion. researchgate.net

Table 2: Influence of Synthesis Method on LMNO Morphology as Observed by SEM
Synthesis MethodObserved MorphologyTypical Particle SizeReference
Solid-State ReactionOctahedralLarger crystals scielo.org.coredalyc.org
Sol-GelOctahedral, smaller particlesSmaller crystals scielo.org.coredalyc.org
Hydrothermal & Post-calcinationSpindle-like10-15 µm (long axis), 5-8 µm (short axis) sci-hub.se
Co-precipitationPorous spherical~6 µm e3s-conferences.org
Molten Salt SynthesisPlatelet-likeNanometric thickness researchgate.net

Transmission Electron Microscopy (TEM, HRTEM) for Nanoscale Structure

Offering significantly higher magnification and resolution, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are essential for probing the nanoscale features of LMNO materials. These techniques enable the direct visualization of the internal structure, crystal lattice, and defects within individual particles. frontiersin.orgwiley.com

HRTEM analysis can resolve the atomic arrangement of the crystal lattice, facilitating the identification of specific crystallographic planes. For example, observed lattice fringes with a spacing of 0.47 nm are characteristic of the (001) plane of the Li₂MnO₃ superlattice structure or the (003) plane of a LiNi₀.₅Mn₀.₅O₂ layered structure. frontiersin.org This level of detail is indispensable for understanding the degree of cation ordering and identifying distinct phases within the composite material.

TEM is also instrumental in tracking the structural transformations that occur during electrochemical cycling. Following cycling, particularly to high voltages, TEM has revealed the formation of new phases on the particle surface. acs.org Studies have shown that a thin surface region (approximately 2 nm thick) can transform into a Mn₃O₄-like structure, a change attributed to the migration of transition metal ions into tetrahedral lithium sites. osti.gov Immediately below this surface layer, a rock-salt-like structure has been observed to form. osti.gov These nanoscale structural alterations are directly implicated in the material's performance degradation. osti.gov

Scanning Transmission Electron Microscopy (STEM, ADF-STEM) for Atomic-Scale Imaging and Compositional Mapping

Scanning Transmission Electron Microscopy (STEM), especially when utilizing an Annular Dark-Field (ADF) detector, provides atomic-resolution images where the contrast is highly sensitive to the atomic number (Z-contrast). This capability makes it an exceptionally potent tool for distinguishing between the different transition metal atoms (Mn and Ni) and directly observing their arrangement within the crystal lattice. acs.org

STEM investigations have provided direct, atomic-scale evidence for the mechanisms underlying morphological and structural changes. For example, direct observation has demonstrated that the emergence of a truncated octahedral morphology in LiNi₀.₅Mn₁.₅O₄ is directly associated with the migration of Ni and Mn ions at the atomic level within the surface region of the particle. acs.org When coupled with Electron Energy Loss Spectroscopy (EELS), STEM has confirmed the presence of oxygen-deficient and nickel-rich zones in close proximity to newly formed {100} crystal planes. acs.org

Electrochemical Characterization Techniques

Electrochemical characterization methods are fundamental to assessing the performance of this compound (LMNO) as a cathode material. These techniques probe the core redox processes, reaction kinetics, and operational stability of the material during charge and discharge.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of LMNO. By sweeping the potential of an LMNO electrode and measuring the corresponding current response, CV provides critical information about the potentials at which lithium extraction (oxidation) and insertion (reduction) reactions occur. rsc.org

The characteristic CV profile of a well-ordered, high-voltage spinel LiNi₀.₅Mn₁.₅O₄ is dominated by a pair of redox peaks located at approximately 4.7 V versus Li/Li⁺. scielo.org.cosci-hub.se This high-voltage activity is overwhelmingly attributed to the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ redox couples. redalyc.orgresearchgate.net The appearance of two closely spaced peaks within this high-voltage region is often interpreted as a signature of the ordering of lithium ions in the crystal structure during the underlying phase transitions. csu.edu.cn

In certain LMNO materials, particularly those with a degree of cation disorder or non-stoichiometry, additional redox features may appear at lower potentials. A pair of peaks centered around 4.0 V is frequently observed and is consistently assigned to the Mn³⁺/Mn⁴⁺ redox couple. sci-hub.seresearchgate.net The presence and intensity of this 4.0 V feature can signify the existence of Mn³⁺ ions, which may result from oxygen deficiencies in the lattice or structural disorder. e3s-conferences.orgcsu.edu.cn The sharpness of the peaks and the potential separation between the anodic and cathodic counterparts offer insights into the electrochemical reversibility and kinetics of the reactions. sci-hub.se Well-defined, symmetric peaks with minimal separation are indicative of good reversibility and fast kinetics. sci-hub.se

Table 3: Key Redox Peaks in Cyclic Voltammograms of LiNi₀.₅Mn₁.₅O₄
Potential Range (vs. Li/Li⁺)Associated Redox CoupleStructural ImplicationReference
~4.7 VNi²⁺/Ni⁴⁺Primary redox activity in spinel LMNO scielo.org.cosci-hub.seresearchgate.net
~4.0 VMn³⁺/Mn⁴⁺Presence of Mn³⁺, often linked to disorder or oxygen vacancies sci-hub.see3s-conferences.orgresearchgate.net
~3.0 VSide ReactionsPossible reactions between the electrode and electrolyte sci-hub.se

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties and Kinetics

In the study of LMNO, EIS is employed to monitor the evolution of interfacial properties and reaction kinetics. The resulting Nyquist plots can be modeled with equivalent circuits to extract parameters such as electrolyte resistance, surface film resistance, and charge transfer resistance. researchgate.net These parameters are crucial for understanding the factors that limit the performance of the electrode. diva-portal.org For instance, phenomena like transition metal dissolution and oxygen release at higher cut-off potentials can diminish the lithium ion diffusion coefficient, which can be quantified using EIS. sci-hub.se

The analysis of impedance spectra, often with the aid of techniques like the distribution of relaxation times (DRT), can help assign specific electrochemical processes to different frequency ranges. researchgate.net For example, the charge transfer process at the LMNO cathode is typically observed at lower frequencies. researchgate.net Comparing the impedance of full cells with that of individual electrodes allows for the deconvolution of the contributions of each component to the total cell impedance. diva-portal.org

Interactive Table: Key Parameters from EIS Analysis of LMNO

ParameterDescriptionSignificance for LMNO PerformanceTypical Observation
Electrolyte Resistance (Re) Resistance of the electrolyte to ion flow.Affects the overall power capability of the cell.Typically the high-frequency intercept on the real axis of a Nyquist plot.
Surface Film Resistance (Rsf) Resistance of the solid electrolyte interphase (SEI) layer formed on the electrode surface.A stable and thin SEI is crucial for long-term cycling stability. An increase in Rsf can indicate degradation.Represented by a semicircle in the high to mid-frequency range of the Nyquist plot.
Charge Transfer Resistance (Rct) Resistance to the transfer of charge (Li-ions) across the electrode-electrolyte interface.A lower Rct indicates faster reaction kinetics and better rate capability.Represented by a semicircle in the mid to low-frequency range of the Nyquist plot.
Warburg Impedance (ZW) Represents the diffusion of lithium ions within the bulk of the electrode material.Provides information on the solid-state diffusion coefficient of lithium ions.Appears as a 45-degree line in the low-frequency region of the Nyquist plot.

Galvanostatic Charge-Discharge Testing for Capacity and Cycling Performance

Galvanostatic charge-discharge (GCD) testing is a fundamental technique for evaluating the performance of LMNO-based lithium-ion batteries. This method involves charging and discharging the battery at a constant current while monitoring the voltage. researchgate.netdiva-portal.org The resulting voltage profiles provide key metrics such as specific capacity, energy density, and coulombic efficiency. rsc.orgresearchgate.net

GCD tests are essential for assessing the cycling performance and stability of LMNO cathodes. By repeatedly cycling the battery, researchers can determine the capacity retention over a large number of cycles, which is a critical indicator of the material's durability. researchgate.netrsc.org For instance, a high capacity retention of 71% after 1000 cycles has been reported for a 3D LRMNO@CNT-CC cathode, demonstrating its excellent long-term stability. rsc.org The rate capability of the material, which is its ability to deliver high capacity at high charge and discharge rates, is also evaluated using GCD by applying different current rates (C-rates). diva-portal.orgrsc.org

The shape of the charge-discharge curves can also offer insights into the electrochemical processes occurring within the material. The voltage plateaus correspond to phase transitions in the electrode material during lithium insertion and extraction. energsoft.com

Interactive Table: Performance Metrics from Galvanostatic Cycling of LMNO

Performance MetricDescriptionTypical Values for High-Performance LMNO
Initial Discharge Capacity The capacity delivered by the cell during the first discharge cycle.Can exceed 200 mAh g⁻¹ at low C-rates. rsc.org
Coulombic Efficiency The ratio of the charge extracted during discharge to the charge inserted during charge in a given cycle.Typically >99% after initial formation cycles.
Capacity Retention The percentage of the initial capacity that is retained after a certain number of cycles.High-performance materials can retain >80% capacity after hundreds of cycles. researchgate.net
Rate Capability The ability of the battery to maintain its capacity at high charge/discharge rates.Good rate capability is indicated by a small decrease in capacity as the C-rate increases.
Energy Density The amount of energy stored per unit mass or volume.For LMNO, this can be over 650 Wh kg⁻¹. mdpi.com

Differential Capacity (dQ/dV) and Differential Voltage (dV/dQ) Analysis for Degradation Diagnosis

Differential capacity (dQ/dV) and differential voltage (dV/dQ) analyses are powerful non-destructive diagnostic tools for understanding the degradation mechanisms in lithium-ion batteries. energsoft.comresearchgate.net These techniques involve differentiating the charge/discharge data with respect to voltage or capacity, respectively. The resulting plots transform the voltage plateaus in the GCD curves into distinct peaks, providing a "fingerprint" of the electrochemical processes. energsoft.comacs.org

In dQ/dV plots, the peaks correspond to phase equilibria, while in dV/dQ plots, the peaks represent phase transitions. energsoft.com Changes in the position, height, and area of these peaks over cycling can be correlated with specific degradation modes, such as loss of active material (LAM), lithium inventory (LLI), and increased resistance. acs.orgfrontiersin.org For example, a decrease in the intensity of a peak might indicate the loss of active material participating in that particular phase transition. nii.ac.jp

These analyses are particularly useful for studying blended cathodes, such as those containing both LiNi0.5Co0.2Mn0.3O2 and LiMn2O4, as they can help to separately quantify the capacity loss for each active material. researchgate.net By tracking the evolution of the dQ/dV or dV/dQ curves under different cycling conditions (e.g., temperature, state-of-charge range), researchers can gain valuable insights into the factors that accelerate or mitigate battery degradation. nii.ac.jp

Interactive Table: Interpreting dQ/dV and dV/dQ Plots for LMNO Degradation

Feature ChangeCorresponding Degradation ModeImpact on Battery Performance
Peak Intensity Decrease Loss of Active Material (LAM)Reduced capacity.
Peak Position Shift Increased Internal ResistanceReduced power capability and efficiency.
Change in Peak Area Loss of Lithium Inventory (LLI)Reduced capacity.
Appearance of New Peaks Formation of new, undesired phasesCan lead to accelerated degradation.

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a crucial technique for evaluating the thermal stability of LMNO cathode materials, which is a critical aspect of battery safety. tainstruments.com DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of exothermic and endothermic reactions. tainstruments.comacs.org For battery materials, exothermic reactions are of particular concern as they can lead to thermal runaway. tainstruments.com

The thermal stability of LMNO is influenced by its state of charge (SOC), with fully charged materials generally exhibiting lower thermal stability. tainstruments.com DSC analysis can pinpoint the onset temperature of exothermic decomposition, the peak reaction temperature, and the total heat released during these reactions. tainstruments.comacs.org For instance, a 100% SOC NMC cathode shows a higher risk for thermal runaway compared to a 50% SOC sample, which is more thermally stable with exothermic reactions shifting to higher temperatures. tainstruments.com

DSC studies have shown that the composition of NMC materials significantly affects their thermal stability. osti.gov Ni-rich compositions like NMC811 tend to have lower onset temperatures for thermal decomposition and release larger amounts of oxygen compared to compositions with higher manganese and cobalt content. osti.govosti.gov However, compositions like NMC532 offer a good balance between high capacity and reasonable thermal stability. osti.gov

Interactive Table: DSC Data for LMNO Thermal Stability

ParameterDescriptionSignificance for SafetyExample DSC Result for NMC
Onset Temperature (Tonset) The temperature at which an exothermic reaction begins.A higher Tonset indicates better thermal stability.Can be as low as 150°C for highly delithiated Ni-rich NMC. osti.gov
Peak Temperature (Tpeak) The temperature at which the rate of heat release is at its maximum.Indicates the point of most intense thermal activity.Above 270°C, NMC is known to become thermally unstable. tainstruments.com
Enthalpy of Reaction (ΔH) The total amount of heat released during an exothermic reaction.A lower ΔH is desirable as it signifies a less energetic and therefore safer reaction.The heat released from a charged cathode can be around 800 J/g. acs.org

Advanced In-situ and Operando Techniques

In-situ/Operando X-ray Diffraction

In-situ and operando X-ray diffraction (XRD) are indispensable techniques for studying the dynamic structural changes that occur in LMNO cathode materials during electrochemical cycling. mdpi.commdpi.com These methods allow for the real-time monitoring of the crystal structure of the electrode material as the battery is being charged and discharged. mdpi.comresearchgate.net This provides direct evidence of phase transitions, lattice parameter changes, and the development of structural strain. researchgate.netacs.org

For layered LMNO materials, in-situ XRD can track the expansion and contraction of the unit cell along different crystallographic axes as lithium ions are de-intercalated and intercalated. mdpi.comacs.org For example, during charging, the c-axis of the layered structure typically expands while the a-axis contracts. mdpi.com The extent of these changes can be influenced by the nickel content, with higher nickel compositions showing a more rapid contraction of the unit cell volume. acs.org

In-situ XRD is also crucial for understanding the thermal decomposition pathways of charged LMNO materials. osti.gov By combining in-situ XRD with techniques like mass spectrometry, researchers can correlate structural changes with events like oxygen release, providing a comprehensive picture of the material's thermal stability. osti.gov These studies have revealed that the thermal decomposition of NMC materials often involves a phase transition from a layered structure to a spinel and then to a rock-salt structure. osti.gov The particle size of the material can also significantly affect the observed structural evolution. researchgate.netacs.org

Interactive Table: Structural Changes in LMNO Observed by In-situ XRD

ObservationElectrochemical ProcessSignificance
Shift in (00l) Bragg peaks to lower angles Lithium de-intercalation (charging)Indicates expansion of the interlayer spacing (c-axis).
Shift in (110) Bragg peaks to higher angles Lithium de-intercalation (charging)Indicates contraction of the lattice within the layers (a-axis).
Appearance of new Bragg peaks Phase transitionCan indicate the formation of new crystalline phases, which may be reversible or irreversible.
Broadening of Bragg peaks Increased structural disorder or strainCan be a sign of mechanical degradation of the material.
Disappearance of layered structure peaks and appearance of spinel or rock-salt peaks Thermal decompositionIndicates irreversible structural collapse at elevated temperatures. osti.gov

In-situ/Operando Electron Microscopy

In-situ/operando electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM), offers unparalleled capabilities for visualizing the real-time structural and chemical evolution of this compound materials at high spatial and temporal resolutions. ucsd.edu These dynamic techniques allow researchers to directly observe processes under conditions that mimic a battery's operating environment, providing insights that are difficult to obtain from static, ex-situ studies. ucsd.edu

During electrochemical cycling, LMNO materials undergo significant changes, such as ion relocation, lattice expansion and contraction, phase transitions, and surface reconstruction. ucsd.edu In-situ (S)TEM methods are critical for understanding these phenomena. ucsd.edu For instance, in lithium-excess layered oxides, these techniques have been used to identify structural modifications and surface changes that occur at high voltages. ucsd.edu The ability to observe microstructural evolution in individual cathode particles reveals critical information about degradation pathways. osti.gov

A key challenge for in-situ electron microscopy is creating a suitable environment within the high vacuum of the microscope column. ucsd.edunih.gov Two primary configurations are used: the open-cell and the liquid-cell. ucsd.edu The liquid-cell configuration is particularly advantageous as it allows for the use of standard liquid electrolytes, ensuring the intimate electrode-electrolyte contact found in a real battery. ucsd.edu This setup has enabled valuable observations of the structural and chemical evolution of materials in an electrochemical cell. ucsd.edu Using specialized micro-electromechanical systems (MEMS) chips, samples can be contained in liquid and subjected to heating or electrical biasing, allowing for the study of dynamic chemical reactions and material stability under various conditions. nih.gov

Key Research Findings from In-situ/Operando Electron Microscopy:

ObservationSignificance in LMNOReference
Real-time structural changesDirect visualization of lattice expansion/contraction, phase transitions, and surface reconstruction during cycling. ucsd.edu
Microstructural evolutionIdentification of degradation mechanisms like microcracking and structural collapse within individual particles. osti.govnih.gov
Chemical and oxidation state mappingTracking changes in the nickel oxidation state (e.g., from Ni³⁺ to Ni²⁺) under heating or biasing conditions. nih.gov
Electrode-electrolyte interface dynamicsObserving the formation and evolution of the solid electrolyte interphase (SEI) and other interfacial phenomena. ucsd.edu

Scanning Electrochemical Probe Microscopy (SECCM, SICM, SECM) for Nanoscale Electrochemistry

Scanning electrochemical probe microscopy techniques, including Scanning Electrochemical Microscopy (SECM), Scanning Ion Conductance Microscopy (SICM), and Scanning Electrochemical Cell Microscopy (SECCM), are powerful tools for investigating the local electrochemical behavior of battery materials at the nanoscale. nih.govencyclopedia.pubparksystems.com These methods move beyond bulk measurements to provide spatially resolved information on surface reactivity, ion transport, and interfacial processes, which are critical for understanding the performance and heterogeneity of this compound electrodes. nih.govosti.gov

SECM utilizes an ultramicroelectrode (UME) tip to probe electrochemical reactions at the electrode/electrolyte interface. nih.govencyclopedia.pub It can map surface conductivity and visualize the spatiotemporal formation of the solid electrolyte interphase (SEI). nih.gov This provides invaluable information for improving battery performance, as the SEI layer's properties are crucial to long-term stability. nih.gov

SECCM, a more recent development, uses a tiny pipette containing an electrolyte and a quasi-reference counter electrode to create a nanoscale electrochemical cell on the material's surface. parksystems.comosti.gov This confines the measurement to a very small area, allowing for the direct visualization of lithium-ion intercalation/deintercalation processes with high spatial resolution. osti.gov Researchers have used SECCM to quantify facet-dependent reactivity on electrode surfaces, revealing that different crystal faces of the active material can exhibit varied electrochemical behavior. nih.gov

Capabilities of Scanning Electrochemical Probe Techniques for LMNO Analysis:

TechniqueMeasurement PrincipleKey Insights for LMNOReference
SECM An ultramicroelectrode tip measures electrochemical feedback from the substrate surface.Maps local surface conductivity, studies SEI formation and evolution, and detects dissolution and gas evolution at specific surface spots. nih.govmdpi.com
SECCM A nanopipette creates a confined electrochemical cell on the surface for local measurements.Visualizes and quantifies local electrochemical activity (e.g., Li-ion intercalation), revealing facet-dependent reactivity on LMNO crystals. parksystems.comosti.gov
SICM An ion current flowing through a nanopipette provides feedback based on surface topography.Primarily used for high-resolution topographical imaging of the electrode surface in its native liquid environment without direct contact. parksystems.com

These high-resolution techniques bridge the gap between the atomic-scale information from electron microscopy and the bulk data from standard electrochemical tests, providing a more complete picture of how LMNO functions at the nanoscale.

Time of Flight Secondary Ion Mass Spectrometer (TOF-SIMS) for Chemical Substance Identification

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost layers of materials. phi.com It operates by bombarding a sample surface with a primary ion beam, which causes secondary ions and molecular fragments to be ejected. phi.com A time-of-flight analyzer then measures the mass of these ejected particles with very high precision, allowing for their identification. phi.com For this compound, TOF-SIMS is exceptionally valuable for characterizing surface chemistry, thin film coatings, and the distribution of elements within the cathode structure. nih.govresearchgate.net

One of the major strengths of TOF-SIMS is its ability to create 3D chemical maps with nanoscale resolution. phi.comnih.gov By combining surface analysis with sputtering (ion milling), the technique can perform depth profiling to characterize the composition of thin films or investigate chemical changes beneath the initial surface. phi.com This is crucial for understanding the distribution of lithium, nickel, manganese, and cobalt, as well as identifying surface contaminants or degradation products. nih.govresearchgate.net

A study on Li-rich Ni-rich NMC (LR-NMC811) thin films using TOF-SIMS revealed significant chemical heterogeneity. nih.gov The analysis identified overlithiated grains (around 400 nm in size) and nanoparticles (around 100 nm) with a high content of ⁷Li¹⁶O⁺ ions. nih.gov These Li-rich agglomerates could potentially act as lithium reservoirs, which might compensate for lithium loss during cell operation. nih.gov However, the study also showed that these structures were unstable and decomposed after exposure to ambient air for 30 days. nih.gov TOF-SIMS can also distinguish between different metal oxides based on the relative signal intensities of molecular ions, such as [MxOy]⁺, providing insight into the oxidation state of the metals at the surface. aip.org

Applications of TOF-SIMS in LMNO Research:

Analytical ModeInformation ObtainedRelevance to LMNOReference
Surface Spectroscopy Elemental and molecular identification of the top ~1 nm of the surface.Detects surface contaminants, electrolyte residues, and the chemical state of surface species. phi.comrsc.org
2D/3D Imaging High-resolution mapping of the lateral and depth distribution of chemical species.Visualizes the distribution of Li, Ni, Mn, Co, and dopants; identifies chemical heterogeneity and phase segregation. phi.comnih.gov
Depth Profiling Compositional analysis as a function of depth into the material.Characterizes surface films (e.g., SEI), coatings, and investigates interfacial reactions between the cathode and electrolyte. phi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and stability of materials. rsc.org In the context of LMNO, DFT calculations have been instrumental in understanding its fundamental properties.

DFT studies have been employed to analyze the electronic and structural changes resulting from doping or substitutions in LMNO. For instance, investigations into titanium-substituted LMNO revealed that Ti substitution can decrease the volume change during the removal of lithium ions (deintercalation), which can enhance the material's structural stability. confex.com Analysis of the electronic structure suggests that to compensate for the charge difference introduced by the substituent, a nearby manganese ion localizes a polaron. confex.com

The stability of different crystallographic facets of LMNO has also been explored using first-principle calculations based on DFT. researchgate.net For the P4₃32 space group of LMNO, calculations of surface energies for the (100), (110), and (111) facets have shown that the (100) and (111) facets with lithium terminations are quite stable. researchgate.net Such studies are crucial for understanding the equilibrium shape of LMNO particles and their interface with the electrolyte. lbl.gov

Furthermore, DFT is used to study the intrinsic defect chemistry of LMNO, which is critical for optimizing its electrochemical performance. rsc.orgbham.ac.uk These calculations help in understanding the formation of defects like cation vacancies, antisite defects (where cations occupy incorrect lattice sites), and the formation of small polarons (e.g., Mn³⁺, Mn²⁺, and Ni³⁺). rsc.org The tendency for cation disorder, particularly between Mn and Ni ions, can be explained by the low formation energies of antisite defects. rsc.orgbham.ac.uk

The Hubbard U correction (DFT+U) is often incorporated into DFT calculations for transition metal oxides like LMNO to better account for the strong on-site Coulomb repulsion of d-electrons. scielo.org.zaberkeley.edu This approach provides more accurate predictions of properties like formation energies, electronic band structures, and electrochemical voltages. scielo.org.zaacs.org For example, DFT+U calculations have been used to determine the most stable compositions in the Li(Mn₁₋ₓNiₓ)₂O₄ solid solution, with LiMn₁.₅Ni₀.₅O₄ being identified as the most stable. scielo.org.za

Interactive Data Table: DFT+U Parameters and Calculated Properties for LMNO

Molecular Dynamics (MD) Simulations for Ion Transport and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the study of LMNO, MD simulations provide valuable insights into lithium ion transport and the dynamic behavior of the material, which are crucial for understanding its rate capability as a cathode material. mdpi.comwiley.com

MD simulations can be used to calculate the diffusion coefficient of lithium ions within the LMNO structure. researchgate.net The diffusion coefficient is a key parameter that dictates how quickly lithium ions can move through the cathode material during charging and discharging. aip.org These simulations have shown that at low states of charge (SOC), where more vacant sites are available, the lithium ion diffusion coefficient is higher than at high SOC values. rsc.org

The simulations can also reveal the different regimes of ion motion, which are often characterized by the mean square displacement (MSD) of the ions over time. rsc.org These regimes can include ballistic motion at very short timescales, a "caging" effect where ions are temporarily trapped by their neighbors, and a long-term diffusive motion. rsc.org

Furthermore, MD simulations have been employed to investigate the mechanical properties of LMNO and related nickel-manganese-cobalt (NMC) materials as a function of the state of charge. mdpi.comresearchgate.net For instance, simulations on LiₓMn₂O₄ have shown that the material behaves as a brittle material at low SOC and as a ductile material at high SOC. rsc.org This is significant because the mechanical stability of the electrode material is critical for long-term cycling performance. mdpi.com Large volume changes during electrochemical cycling, which can be predicted by MD simulations, can lead to mechanical stress and fracture of the electrode particles. researchgate.netrsc.org

The development of accurate interatomic potentials, such as the second-nearest-neighbor modified embedded-atom method (2NN MEAM), is crucial for the reliability of MD simulations. mdpi.com These potentials are parameterized to reproduce experimental data or results from more accurate quantum mechanical calculations.

Computational Modeling of Electrochemical Behavior

Computational modeling plays a vital role in predicting and understanding the electrochemical behavior of LMNO, such as its voltage profile, capacity, and rate capability. scielo.org.zaresearchgate.net These models often leverage first-principles calculations to derive the fundamental thermodynamic and kinetic parameters.

The average intercalation voltage of a cathode material can be calculated from the difference in the Gibbs free energies (approximated by the total energies from DFT at 0 K) of the lithiated and delithiated states of the material. scielo.org.za For LiMn₁.₅Ni₀.₅O₄, the calculated average voltage of 4.866 V is in excellent agreement with the experimental value of approximately 4.8 V. scielo.org.za By performing these calculations for different compositions, it is possible to model how the intercalation voltage changes with the concentration of nickel and manganese. scielo.org.za

These models can also elucidate the redox mechanisms occurring during charging and discharging. By analyzing the changes in the electronic structure and oxidation states of the transition metal ions (Ni and Mn) upon lithium intercalation and deintercalation, the sequence of redox reactions can be determined. osti.gov In Ni-rich materials, the redox process typically involves the oxidation of Ni²⁺ to Ni³⁺ and then Ni³⁺ to Ni⁴⁺, while Mn⁴⁺ often remains electrochemically inactive until very low lithium concentrations. osti.gov

The formation of different stable phases at various states of lithiation can also be modeled. For LMNO, at least three thermodynamically stable phases are known to exist: the fully lithiated LiMn₁.₅Ni₀.₅O₄ (with Ni²⁺), the half-lithiated Li₀.₅Mn₁.₅Ni₀.₅O₄ (with Ni³⁺), and the fully delithiated Mn₁.₅Ni₀.₅O₄ (with Ni⁴⁺). researchgate.net

Machine Learning and Data-Driven Approaches for Material Design and Doping Prediction (e.g., Graph Neural Networks)

Machine learning (ML) and data-driven approaches are emerging as powerful tools for accelerating the design and discovery of new and improved battery materials, including LMNO. researchgate.net These methods can learn complex relationships between material properties and their performance from large datasets, enabling high-throughput screening and prediction. researchgate.netacs.org

ML regression algorithms can be trained on existing experimental data to predict the electrochemical properties of doped materials. nih.govnih.gov For instance, by using features derived from the structural and elemental properties of various doped nickel-cobalt-manganese (NCM) systems, ML models have been developed to predict their initial and 50th cycle discharge capacities. nih.govnih.gov Such models can help identify the key features that govern performance, for example, a higher lithium content and the use of lower-electronegativity dopants are often correlated with higher capacity. nih.gov

Graph Neural Networks (GNNs) are a specific type of ML model that is well-suited for materials science because they can directly learn from the graph representation of a crystal structure, where atoms are nodes and bonds are edges. arxiv.orgresearchgate.net GNN-based models have been developed to predict the properties of LMNO materials based on their crystal structures. arxiv.org This approach can be used to screen for optimal doping strategies by predicting the performance of various doped NCM systems. researchgate.net

Another application of ML is in the analysis of complex experimental data. For example, ML potentials, such as high-dimensional neural network potentials (HDNNPs), can be trained on data from DFT calculations to perform large-scale molecular dynamics simulations with DFT accuracy but at a fraction of the computational cost. aip.org This allows for the investigation of complex phenomena like the solid-liquid interface between an LMNO electrode and an electrolyte, including water dissociation and proton transfer processes. aip.org

These data-driven approaches can significantly reduce the time and cost associated with experimental trial-and-error, providing a fast screening tool for new material compositions and doping strategies with superior electrochemical properties. researchgate.netnih.gov

Interactive Data Table: Machine Learning Models for Battery Material Prediction

Multi-Scale Computational Methods for Integrated Understanding

A comprehensive understanding of LMNO as a cathode material requires bridging the gap between phenomena occurring at different length and time scales, from the atomic level to the full battery cell. wiley.comacs.org Multi-scale computational methods provide a framework for integrating insights from different modeling techniques to achieve a holistic view of the material's behavior. mdpi.com

This hierarchical approach typically starts at the atomic scale , where methods like Density Functional Theory (DFT) are used to investigate fundamental properties such as electronic structure, defect formation energies, and phase stability. wiley.com These calculations provide crucial parameters for higher-level models.

At the particle or mesoscopic scale , simulations focus on phenomena like ion transport within electrode particles, interfacial reactions at the electrode-electrolyte interface, and volume changes during lithiation and delithiation. wiley.com Techniques like molecular dynamics (MD) and kinetic Monte Carlo can be employed at this level, often using parameters derived from atomic-scale calculations. wiley.com

Moving up to the electrode scale , models are developed to describe the behavior of the porous electrode structure, which consists of many active material particles, a conductive additive, and a binder. acs.org These models consider factors like the transport of ions in the electrolyte within the pores and the electronic conduction through the solid matrix.

By integrating these different scales, researchers can build a more complete picture of how atomic-level properties influence the macroscopic performance of a battery. For example, understanding how cation ordering at the atomic level affects lithium diffusion at the particle scale, which in turn impacts the rate capability of the full cell, is a key goal of multi-scale modeling. lbl.gov This integrated approach is crucial for addressing complex issues like capacity fade and for the rational design of next-generation battery materials with enhanced performance and longevity. acs.orgmdpi.com

Future Research Directions and Outlook

Synergistic Effects of Combined Modification Strategies

To enhance the electrochemical performance and stability of cathode materials, researchers often employ strategies like bulk doping and surface coating. uni-muenster.de While individual modifications have shown promise, the future lies in harnessing the synergistic effects of combining these strategies to achieve superior performance that surpasses the sum of individual improvements. uni-muenster.denih.gov

Combining different modification approaches, however, is not always straightforward, as the interactions between various dopants and coatings can be complex. nih.gov For instance, the combination of Zr4+ doping and W6+ coating has been investigated, revealing that the two modifications influence each other. nih.gov Similarly, the synergistic effect of iron oxide film coating and partial iron doping on LiMn1.5Ni0.5O4 (LMNO) particles has been explored, showing that ionic Fe penetrates the LMNO lattice during the atomic layer deposition (ALD) process. nih.gov This dual action of doping and coating led to significant improvements in initial capacity and long-term cycling stability at both room and elevated temperatures. nih.gov

Table 1: Examples of Combined Modification Strategies and Their Effects

Modification StrategyMaterialKey FindingsReference(s)
Zr4+ doping and W6+ coatingNi-rich NCMMutual influence between dopant and coating observed. nih.gov nih.gov
Iron oxide coating and Iron dopingLiMn1.5Ni0.5O4Improved initial capacity and high capacity retention after 1,000 cycles. nih.gov nih.gov
Cr3+ doping and Li0.1B0.967PO4 (LBPO) coatingLMNOReduced NiO impurity and enhanced structural stability. nih.gov nih.gov
Na+ and F- co-dopingLi-rich NCMIncreased initial reversible capacity and superior rate capability. researchgate.net researchgate.net
LiNbO3 coating and Nb5+ surface dopingNi-rich NCMEnhanced thermal stability and reduced oxygen release. the-innovation.org the-innovation.org
Li2ZrO3 coating and Zr4+ dopingLi-rich Mn-basedHigher rate performance and cycling stability. mdpi.com mdpi.com

Development of Novel Characterization Methodologies

A thorough understanding of the dynamic processes occurring within LMNO during battery operation is crucial for targeted material improvement. This necessitates the development and application of advanced and novel characterization techniques, particularly those that can probe the material's structure and chemistry in-situ and operando—that is, while the battery is functioning.

Techniques such as soft and hard X-ray spectroscopy, transmission X-ray microscopy, and neutron/X-ray diffraction are powerful tools for examining the metastable nature of solid-solution phases in LMNO. escholarship.org Neutron diffraction, in particular, offers a better contrast for differentiating between lithium and transition metal cations compared to X-ray diffraction. escholarship.org The use of a specially adapted liquid TEM sample holder for electrochemical analysis has enabled the in-situ and post-mortem investigation of LMNO thin films, revealing details about the electrochemical behavior and the formation of organic compounds from electrolyte degradation. mdpi.comarxiv.org

Future efforts will likely focus on refining these techniques to achieve higher spatial and temporal resolution. This will allow for a more detailed mapping of phase transformations, lithium-ion distribution, and the evolution of the cathode-electrolyte interphase (CEI) during cycling. acs.org Combining multiple operando techniques will provide a more comprehensive picture of the complex interplay between structural changes, electrochemical reactions, and degradation mechanisms.

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly at the atomic scale using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of battery materials. nih.govresearchgate.netaip.org DFT calculations can provide insights into crystal structure, electronic properties, defect formation energies, and ion diffusion pathways, guiding the rational design of new and improved LMNO materials. researchgate.netresearchgate.net

For instance, ab initio computational modeling has been used to identify strategies for designing higher-rate battery electrodes, which were then experimentally validated on LMNO. nih.gov DFT has also been employed to study the surface stability of different crystallographic facets of LMNO and to understand the much lower diffusion barriers for nickel and manganese on the surface compared to the bulk. researchgate.net These computational studies help to explain experimental observations and provide a predictive framework for screening potential dopants and coating materials before their experimental synthesis. researchgate.net

The future of computational modeling in this field lies in the development of more accurate and efficient methods to handle the complexities of real-world battery systems. This includes multiscale modeling approaches that bridge the gap from atomic-level calculations to macroscopic battery performance. acs.org By integrating machine learning with high-throughput DFT calculations, researchers can accelerate the discovery of new LMNO compositions and modification strategies with enhanced performance and stability.

Addressing Remaining Challenges in Lithium Manganese Nickel Oxide Performance and Durability

Despite significant progress, several challenges still hinder the widespread commercialization of LMNO. nih.gov A primary issue is the material's poor cycling performance, which is often attributed to the decomposition of the electrolyte at the high operating voltage of LMNO (around 4.7 V). nih.govacs.org This decomposition leads to the formation of a resistive solid electrolyte interphase (CEI) layer, which impedes lithium-ion transport and increases cell polarization. acs.org

Another significant challenge is the dissolution of manganese from the cathode into the electrolyte, particularly at elevated temperatures. acs.orgnih.gov This can be exacerbated by the presence of Mn3+ ions, which can undergo a disproportionation reaction to form soluble Mn2+ ions. acs.org The loss of manganese contributes to capacity fading and can also negatively impact the performance of the anode. tandfonline.com Furthermore, structural instability and cation mixing, where Li+ and Ni2+ ions exchange sites in the crystal lattice, can also lead to performance degradation. wikipedia.orguwo.ca

Future research must continue to focus on developing effective strategies to mitigate these degradation mechanisms. This includes the design of more stable electrolyte formulations and additives that can form a protective and stable CEI on the LMNO surface. nih.govresearchgate.net Surface coatings are a key strategy to prevent direct contact between the active material and the electrolyte, thereby suppressing side reactions and transition metal dissolution. rsc.orgacs.org Additionally, optimizing the synthesis process and employing doping strategies can help to improve the structural stability of the LMNO lattice and minimize cation mixing. nih.govacs.org

Table 2: Key Challenges and Mitigation Strategies for LMNO

ChallengeDescriptionPotential Mitigation StrategiesReference(s)
Electrolyte DecompositionOxidation of conventional carbonate-based electrolytes at high voltage, leading to CEI growth and increased impedance.Development of high-voltage electrolytes, use of electrolyte additives, surface coatings. nih.govacs.orgresearchgate.net nih.govacs.orgresearchgate.net
Manganese DissolutionDissolution of Mn ions from the cathode into the electrolyte, causing capacity fade.Surface coatings (e.g., Al2O3, ZnO, TiO2), electrolyte engineering. acs.orgacs.org acs.orgacs.org
Structural InstabilityPhase transitions and cation mixing (Li/Ni disorder) during cycling, leading to reduced performance.Doping with stabilizing elements, optimizing synthesis conditions. nih.govwikipedia.org nih.govwikipedia.org
Capacity FadingGradual loss of capacity upon repeated charge-discharge cycles.Surface modification, doping, electrolyte additives, microstructural design. nih.govrsc.orgosti.gov nih.govrsc.orgosti.gov

Integration with Advanced Battery Architectures (e.g., Solid-State Batteries)

The pursuit of safer and more energy-dense batteries has led to significant interest in all-solid-state batteries (SSBs), which replace the flammable liquid electrolyte with a solid-state ion conductor. nih.gov LMNO is considered a promising cathode material for SSBs due to its high operating voltage. mdpi.com However, the integration of LMNO into SSB architectures presents a new set of challenges.

A major hurdle is the rapid capacity decay caused by the loss of physical contact between the LMNO particles and the solid electrolyte during cycling. nih.gov The volume changes that LMNO undergoes during lithiation and delithiation can lead to the formation of voids and cracks at the interface, increasing the interfacial resistance. nih.gov Additionally, the high operating potential of LMNO can induce undesirable side reactions with certain solid electrolytes, leading to the formation of highly resistive interphases. nih.gov

Future research in this area will focus on designing LMNO materials and cathode microstructures specifically for SSB applications. This includes developing hollow or porous particle morphologies to accommodate volume changes and shorten lithium diffusion pathways. nih.gov Surface coatings, such as a thin layer of Al2O3, are being explored to mitigate interfacial side reactions with the solid electrolyte. nih.gov The development of novel solid electrolytes that are both chemically and electrochemically stable in contact with LMNO is also a critical area of research. acs.org Addressing these interfacial challenges is key to realizing the potential of high-voltage LMNO cathodes in the next generation of safe, high-energy solid-state batteries.

Q & A

Q. What synthesis methods are most effective for producing high-purity LMNO with controlled stoichiometry?

LMNO is typically synthesized via solid-state reaction , co-precipitation , or sol-gel methods .

  • Solid-state reaction : Requires high-temperature calcination (e.g., 800–900°C) of Li, Mn, and Ni precursors (e.g., carbonates or oxides). Challenges include Mn³⁺ formation and inhomogeneity .
  • Co-precipitation : Produces homogeneous precursors by mixing metal nitrates/sulfates in aqueous solutions, followed by lithiation. Parameters like pH (e.g., 8–10) and stirring rate critically influence particle size and morphology .
  • Sol-gel : Enables nanoscale mixing of precursors (e.g., citric acid as a chelating agent), yielding smaller particles (~50–100 nm) but requiring precise control of gelation conditions . Key metrics : Purity (>99%), tap density (~1.78 g/cm³), and BET surface area (~0.23 m²/g) .

Q. How does LMNO’s spinel structure influence its electrochemical performance compared to layered oxides (e.g., NMC)?

LMNO (LiMn₁.₅Ni₀.₅O₄) adopts a spinel structure (Fd3m space group), enabling 3D Li⁺ diffusion pathways. Key differences from layered NMC:

  • Voltage : LMNO operates at ~4.7 V vs. Li/Li⁺, higher than NMC’s ~3.8 V, but risks electrolyte decomposition .
  • Capacity : Theoretical capacity ~147 mAh/g, but practical values are ~120–135 mAh/g due to Mn³⁺ dissolution and phase instability .
  • Cycle life : Layered NMC (e.g., NMC622) shows better cyclability (>80% retention after 500 cycles) compared to LMNO (~70% retention) due to structural degradation .

Q. What characterization techniques are essential for validating LMNO’s structural and electrochemical properties?

  • XRD : Confirms spinel phase purity and lattice parameters (e.g., lattice constant ~8.17 Å) .
  • SEM/TEM : Evaluates particle morphology (e.g., 5–8 μm primary particles with 50–70 nm crystallites) .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance and Li⁺ diffusion coefficients (~10⁻¹⁴–10⁻¹³ cm²/s) .
  • ICP-OES : Verifies stoichiometry (e.g., Li: 4.0 ± 0.2 wt%, Ni: 15.1 ± 1 wt%) .

Advanced Research Questions

Q. How can synthesis parameters be optimized to mitigate Mn³⁺ formation and improve LMNO’s cycle stability?

Mn³⁺ formation during synthesis leads to Jahn-Teller distortion and capacity fade. Mitigation strategies:

  • Oxygen control : Calcination under O₂ flow reduces Mn³⁺ content by stabilizing Mn⁴+ .
  • Doping : Substituting 1–2% of Mn with Al, Fe, or Ti enhances structural stability. For example, Al-doped LMNO shows ~10% higher capacity retention after 200 cycles .
  • Surface coatings : LATP (Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃) or LiNbO₃ coatings (0.1–1 wt%) suppress Mn dissolution and reduce interfacial resistance .

Q. What mechanisms drive voltage decay in LMNO during high-voltage cycling, and how can they be addressed?

Voltage decay (~0.3 V over 100 cycles) arises from:

  • Phase transitions : Partial transformation from spinel to rock-salt phases at high voltages .
  • Electrolyte oxidation : Decomposition products (e.g., HF) accelerate Mn dissolution. Solutions :
  • Electrolyte additives : 1–2% LiPF₆ stabilizers (e.g., vinylene carbonate) form protective CEI layers .
  • Composite cathodes : Blending LMNO with LiCoO₂ or NMC improves mechanical stability and reduces delithiation stress .

Q. How does LMNO perform in full-cell configurations with silicon or graphite anodes, and what are key design considerations?

  • Anode pairing : Graphite anodes require high-voltage electrolytes (>4.5 V), while silicon anodes need volume-change tolerance.
  • Capacity matching : LMNO’s high capacity (120–135 mAh/g) pairs well with Si anodes (~2000 mAh/g), but requires pre-lithiation to offset initial Li loss .
  • Cycle life : Full cells with LMNO/SiC composites achieve ~80% retention after 300 cycles, but calendar aging remains a challenge .

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